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Core Science & Biosynthesis

Foundational

Chemical structure of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery Executive Summary 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole (CAS: 2734778-45-9 ) represents a high-value heterocyclic building block designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Executive Summary

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole (CAS: 2734778-45-9 ) represents a high-value heterocyclic building block designed for precision medicinal chemistry.[1] Unlike generic indazole scaffolds, this specific derivative integrates three critical design elements: a fixed tautomeric state (N1-methyl), a reactive orthogonal handle (C4-bromo), and a metabolic modulator (C5-trifluoromethyl).

This monograph details the structural properties, synthetic pathways, and reactivity profiles of this compound, serving as a guide for researchers utilizing it in the development of kinase inhibitors, TRPA1 antagonists, and nuclear receptor modulators.

Property Data
IUPAC Name 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole
CAS Number 2734778-45-9
Molecular Formula C9H6BrF3N2
Molecular Weight 279.06 g/mol
SMILES CN1N=CC2=C(Br)C(C(F)(F)F)=CC=C21
Key Features Orthogonal functionality (Br), Lipophilic modulation (CF3), Fixed tautomer (N-Me)

Chemical Architecture & Electronic Profile

Structural Logic

The molecule is built upon the 1H-indazole core, a "privileged scaffold" in drug discovery due to its bioisosteric relationship with indole and purine bases.

  • N1-Methylation: By capping the N1 nitrogen, the tautomeric equilibrium (1H vs. 2H) is locked. This eliminates hydrogen bond donor capability at N1, increasing lipophilicity and membrane permeability (logP increase), while defining a precise binding vector for the N2 nitrogen (acceptor only).

  • C5-Trifluoromethyl (CF₃): This group serves two roles:

    • Metabolic Blocking: It sterically and electronically protects the C5 position from Cytochrome P450-mediated oxidation.

    • Electronic Modulation: The strong electron-withdrawing nature (

      
      ) reduces the electron density of the benzene ring, influencing the pKa of the N2 nitrogen and the reactivity of the adjacent C4-bromide.
      
  • C4-Bromide: Positioned in the "hinge" region of the scaffold, the bromine atom is sterically crowded by the adjacent C5-CF₃ group. This steric pressure (ortho-effect) can influence the conformational landscape of resulting biaryl couplings.

3D Conformational Analysis

The trifluoromethyl group is bulky. In coupling reactions at C4, the resulting biaryl systems often adopt a twisted conformation to minimize steric clash between the CF₃ group and the new aryl ring. This "twist" is a deliberate design feature used to improve selectivity for protein pockets that require non-planar ligands.

Synthesis Protocols

Two primary routes are established for the synthesis of this scaffold. Route A is preferred for regiochemical certainty, while Route B is a cost-effective approach for bulk functionalization.

Route A: De Novo Cyclization (Regioselective)

This route constructs the indazole ring from a substituted benzaldehyde precursor.

  • Step 1: Condensation of 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde with methylhydrazine .

  • Mechanism: Methylhydrazine attacks the aldehyde to form a hydrazone intermediate. Subsequent nucleophilic aromatic substitution (SNAr) at the fluorine atom closes the ring.

  • Regiocontrol: While methylhydrazine can attack via either nitrogen, the terminal -NH₂ is more nucleophilic, typically forming the hydrazone first. The subsequent cyclization yields the 1-methyl isomer as the major product.

  • Critical Parameter: Temperature control (0°C to RT) is vital to prevent polymerization of the hydrazine.

Route B: Methylation of 1H-Indazole (Divergent)
  • Precursor: 4-Bromo-5-(trifluoromethyl)-1H-indazole.[2]

  • Reagents: Iodomethane (MeI) or Dimethyl sulfate, Cs₂CO₃ (Base), DMF (Solvent).

  • Outcome: Produces a mixture of N1-methyl (Target) and N2-methyl (Isomer).

  • Purification: The N1-methyl isomer is thermodynamically more stable and typically less polar. It can be separated via silica gel chromatography (eluting first in Hexane/EtOAc gradients).

Synthesis Workflow Diagram

SynthesisRoutes PrecursorA 4-Bromo-2-fluoro- 5-(trifluoromethyl)benzaldehyde Intermediate Hydrazone Formation PrecursorA->Intermediate Condensation ReagentA Methylhydrazine (MeNHNH2) ReagentA->Intermediate PrecursorB 4-Bromo-5-(trifluoromethyl)- 1H-indazole Target 4-Bromo-1-methyl-5- (trifluoromethyl)-1H-indazole (TARGET) PrecursorB->Target Alkylation (Thermodynamic) Isomer N2-Methyl Isomer (Byproduct) PrecursorB->Isomer Alkylation (Kinetic) ReagentB MeI / Cs2CO3 / DMF ReagentB->PrecursorB Intermediate->Target SNAr Cyclization (Major Product)

Figure 1: Comparative synthetic pathways. Route A (Left) offers higher regioselectivity; Route B (Right) requires chromatographic separation.

Reactivity Profile & Functionalization

Palladium-Catalyzed Cross-Coupling (C4 Position)

The C4-bromide is the primary handle for diversification. However, the adjacent C5-CF₃ group imposes specific constraints:

  • Suzuki-Miyaura Coupling:

    • Challenge: Steric hindrance from the ortho-CF₃ group can slow down the oxidative addition of Pd(0).

    • Solution: Use electron-rich, bulky ligands (e.g., XPhos , SPhos , or RuPhos ) to facilitate the catalytic cycle. High temperatures (80-100°C) and strong bases (K₃PO₄) are often required.

  • Buchwald-Hartwig Amination:

    • Successful amination at C4 allows the introduction of amine-based "hinge binders" for kinase inhibitors.

    • Protocol: Pd₂dba₃ / BINAP or BrettPhos systems are recommended.

Lithiation / Metal-Halogen Exchange
  • Reaction: Treatment with n-BuLi or i-PrMgCl at -78°C.

  • Risk: The acidic proton at C3 (between N and the benzene ring) is susceptible to deprotonation (C-H activation) competing with Br-Li exchange.

  • Guidance: If C4-lithiation is desired, rapid exchange conditions (Turbo-Grignard) are preferred over simple alkyllithiums to avoid C3-lithiation side products.

Reactivity Map

ReactivityMap Core 4-Bromo-1-methyl-5- (trifluoromethyl)-1H-indazole Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Pd(0) / Ar-B(OH)2 (Steric care needed) Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald Pd(0) / R-NH2 C3_Func C3-H Activation (Direct Arylation) Core->C3_Func Ir-Cat / Bpin2 (Sterically favored) Metabolism Metabolic Stability (Blocked C5) Core->Metabolism CF3 Effect

Figure 2: Functionalization logic. The C4-Br is the primary electrophile; C3-H offers secondary functionalization potential.

Medicinal Chemistry Applications

Kinase Inhibition

Indazoles are classic ATP-competitive scaffolds. In this specific derivative:

  • N2 Nitrogen: Acts as a hydrogen bond acceptor for the "hinge region" backbone NH of the kinase.

  • C4-Substituent: The bromine is replaced by an aromatic or heteroaromatic ring that extends into the hydrophobic pocket (Gatekeeper residue interaction).

  • C5-CF₃: Projects into the solvent-exposed region or a specific hydrophobic sub-pocket, improving potency and duration of action (residence time).

TRPA1 Antagonism

Indazole derivatives have been identified as antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a target for pain and respiratory diseases. The 5-trifluoromethyl group is critical in this series for maintaining potency while reducing lipophilicity-driven non-specific binding compared to larger alkyl groups.

HIV Capsid Inhibitors

Analogous structures (e.g., 4-chloro-7-bromoindazoles) are utilized in the synthesis of long-acting HIV capsid inhibitors like Lenacapavir .[3] The 4-bromo-1-methyl-5-(trifluoromethyl) variant represents a "fluorine-scan" analog used to optimize metabolic stability and potency in similar antiviral discovery campaigns.

References

  • Journal of Medicinal Chemistry. (2019). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as TRPA1 Antagonists.
  • Google Patents. (2019). CN110452177A: Synthetic method of 5-bromo-4-fluoro-1H-indazole.[4] (Methodology basis for Route A). Retrieved from

  • ChemRxiv. (2023). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.[3] (Contextual citation for indazole reactivity). Retrieved from [Link]

Sources

Exploratory

The Therapeutic Frontier: Unlocking the Potential of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole Derivatives

A Technical Guide for Drug Discovery Professionals Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics. This guide delves into the therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics. This guide delves into the therapeutic potential of a specific, yet underexplored, derivative: 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole . While direct biological data on this compound is nascent, a comprehensive analysis of its structural analogues suggests significant therapeutic promise, particularly in oncology, neurodegenerative disorders, and inflammatory conditions. This document synthesizes the available chemical information, proposes likely mechanisms of action based on structure-activity relationships of related compounds, outlines robust synthetic strategies, and details essential experimental protocols for validating its therapeutic potential.

Introduction: The Indazole Scaffold in Drug Design

Indazole-containing molecules are prevalent in pharmacology, recognized for their diverse biological activities.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile pharmacophore. Approved drugs such as pazopanib (a multi-kinase inhibitor for renal cell carcinoma) and niraparib (a PARP inhibitor for ovarian cancer) highlight the clinical success of indazole-based agents. The therapeutic versatility of indazoles stems from their ability to engage with a wide array of biological targets, often through hydrogen bonding and aromatic interactions.

The subject of this guide, 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole, combines several key structural features that are attractive for drug design:

  • The Indazole Core : Provides a rigid and synthetically tractable framework.

  • Bromine Substitution : Can modulate lipophilicity and offers a handle for further chemical modification through cross-coupling reactions.

  • Trifluoromethyl Group : This electron-withdrawing group often enhances metabolic stability, membrane permeability, and binding affinity.[3]

  • N-Methylation : Can improve pharmacokinetic properties and prevent tautomerization.

Given these features, a systematic exploration of this derivative's therapeutic potential is warranted.

Synthetic Strategy: A Pathway to 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole

While a specific synthesis for 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole is not extensively documented in publicly available literature, a robust synthetic route can be extrapolated from established methods for analogous indazoles. A plausible and efficient approach, adapted from the synthesis of similar bromo-fluoro-indazoles, is outlined below.[4]

Proposed Synthetic Pathway

Synthetic_Pathway A Starting Material: 3-Methyl-4-(trifluoromethyl)aniline B Bromination A->B NBS, Acetonitrile C Intermediate 1: 2-Bromo-5-methyl-4-(trifluoromethyl)aniline B->C D Diazotization & Cyclization C->D NaNO2, H+ E Intermediate 2: 4-Bromo-6-methyl-5-(trifluoromethyl)-1H-indazole D->E F N-Methylation E->F CH3I, K2CO3, DMF G Final Product: 4-Bromo-1,6-dimethyl-5-(trifluoromethyl)-1H-indazole F->G

Caption: Proposed synthetic route for 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole.

Experimental Protocol: Synthesis of a Bromo-Fluoro-Indazole Analogue

The following protocol for the synthesis of 5-bromo-4-fluoro-1H-indazole, detailed in patent CN110452177A, provides a validated template that can be adapted for the target compound.[4]

Step 1: Bromination of 3-fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline in acetonitrile.

  • Cool the solution to between -10°C and 10°C.

  • Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature.

  • Allow the reaction to proceed for 1-2 hours.

  • Upon completion (monitored by TLC), quench the reaction with sodium bisulfite solution.

  • Extract the product, 4-bromo-3-fluoro-2-methylaniline, and purify.

Step 2: Ring Closure to form the Indazole Core

  • Dissolve the brominated aniline from Step 1 in an appropriate solvent (e.g., toluene).

  • Add an acid, such as acetic acid.

  • Heat the mixture to approximately 110°C.

  • Add a diazotizing agent, such as isoamyl nitrite, dropwise.

  • Maintain the reaction at 110°C for several hours until completion.

  • Concentrate the reaction mixture and purify the resulting N-acetylated indazole intermediate.

Step 3: Deprotection

  • Suspend the N-acetylated indazole in a mixture of methanol and water.

  • Add an inorganic base, such as potassium bicarbonate.

  • Stir at room temperature overnight.

  • Filter and dry the precipitate to yield 5-bromo-4-fluoro-1H-indazole.[4]

Step 4: N-Methylation (Adaptation for the Target Compound)

  • Dissolve the synthesized indazole in a polar aprotic solvent like DMF.

  • Add a base, such as potassium carbonate.

  • Add methyl iodide and stir at room temperature until the reaction is complete.

  • Work up the reaction and purify to obtain the final N-methylated product.

Postulated Therapeutic Applications and Mechanisms of Action

Based on the known activities of structurally related indazole derivatives, we can hypothesize several promising therapeutic avenues for 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole.

Oncology: Kinase Inhibition

The indazole scaffold is a well-established "hinge-binder" in many kinase inhibitors.[5] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer.

Hypothesized Mechanism: The N1- and N2-atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases. The trifluoromethyl group could confer selectivity and enhance binding affinity within hydrophobic sub-pockets. Potential kinase targets include, but are not limited to, VEGFR, PDGFR, and various receptor tyrosine kinases implicated in tumor angiogenesis and proliferation.

Supporting Evidence: A wide range of indazole derivatives have demonstrated potent anti-cancer activity through kinase inhibition.[6] For example, pazopanib, an indazole-based drug, targets multiple tyrosine kinases. The structural motifs present in 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole are consistent with those found in known kinase inhibitors.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Indazole 4-Bromo-1-methyl-5-(trifluoromethyl) -1H-indazole Derivative Indazole->RTK Binds to ATP pocket ATP ATP ATP->RTK Proliferation Tumor Growth, Angiogenesis, Metastasis Downstream->Proliferation

Caption: Postulated mechanism of kinase inhibition by the indazole derivative.

Neurodegenerative and Inflammatory Disorders

Indazole derivatives have also shown promise in treating neurodegenerative diseases and inflammation.[2][7] Key targets in these areas include enzymes like monoamine oxidase (MAO) and signaling pathways involving cytokines.

Hypothesized Mechanism:

  • Neuroprotection: Inhibition of enzymes like Glycogen Synthase Kinase 3 (GSK-3) or Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in the pathology of Alzheimer's and Parkinson's disease, is a plausible mechanism.

  • Anti-inflammatory Effects: Indazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, potentially through the modulation of pathways like NF-κB.[8] Some indazoles also exhibit cyclooxygenase (COX) inhibitory activity.

Supporting Evidence: Studies have demonstrated the anti-inflammatory properties of various indazole derivatives, showing inhibition of carrageenan-induced paw edema in animal models and reduction of pro-inflammatory markers in vitro.[7][8]

Proposed Experimental Validation Workflow

To rigorously assess the therapeutic potential of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole, a structured experimental workflow is essential.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo & Preclinical A Synthesis & Purification B Cytotoxicity Screening (e.g., MTT assay across cancer cell lines) A->B E Anti-inflammatory Assays (LPS-stimulated macrophages, cytokine measurement) A->E C Kinase Panel Screening (Biochemical Assays) B->C If cytotoxic D Target Validation (Western Blot for p-protein levels) C->D Identify hits F Pharmacokinetic Studies (ADME) in rodent models D->F E->F G Xenograft Tumor Models (Efficacy Studies) F->G H Inflammatory Models (e.g., Carrageenan-induced paw edema) F->H I Preliminary Toxicology G->I H->I

Caption: A comprehensive workflow for preclinical evaluation.

Data Presentation: A Framework for Analysis

Quantitative data from the proposed experiments should be summarized in clear, comparative tables.

Table 1: In Vitro Antiproliferative Activity

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast
A549Lung
HCT116Colon
U87Glioblastoma

Table 2: Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)
VEGFR2
PDGFRβ
FGFR1
EGFR

Conclusion and Future Directions

While direct biological data for 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole remains to be established, a thorough analysis of its structural components and the broader indazole class provides a strong rationale for its investigation as a potential therapeutic agent. Its synthesis is feasible through established chemical methodologies. The combination of a bromine atom, a trifluoromethyl group, and an N-methylated indazole core presents a compelling profile for kinase inhibition and modulation of inflammatory pathways.

The next critical steps involve the synthesis of this compound and its evaluation through the systematic in vitro and in vivo protocols outlined in this guide. Such studies will be instrumental in validating its therapeutic potential and paving the way for the development of novel, indazole-based medicines.

References

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. Available from: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link]

  • Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions. ResearchGate. Available from: [Link]

  • Quantitative structure-activity relationship analysis of 4-trifluoromethylimidazole derivatives with the concept of absolute hardness. PubMed. Available from: [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.Google Patents.
  • 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347. PubChem. Available from: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. Available from: [Link]

  • 5-Bromo-4-fluoro-1-methyl-1H-indazole. At Tianming Pharmaceutical. Available from: [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. Available from: [Link]

  • 4-bromo-5-methyl-1h-indazole (C8H7BrN2). PubChemLite. Available from: [Link]

  • RESEARCH ARTICLE - RSC Medicinal Chemistry. RSC Publishing. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available from: [Link]

  • Indazole – Knowledge and References. Taylor & Francis. Available from: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. Available from: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PDF. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole, a halogenated and trifluoromethyl-substituted in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole, a halogenated and trifluoromethyl-substituted indazole derivative of significant interest in medicinal chemistry and drug discovery.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] The incorporation of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated indazoles particularly valuable in the design of novel therapeutic agents. This guide focuses specifically on the 4-bromo, 1-methyl, 5-trifluoromethyl substituted variant, detailing its chemical properties, synthesis, and potential applications.

Chemical Identity and Physicochemical Properties

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole is a synthetic organic compound valued as a building block in the synthesis of more complex molecules.

PropertyValueSource
IUPAC Name 4-bromo-1-methyl-5-(trifluoromethyl)-1H-indazoleFluorochem
CAS Number 2734778-45-9[2]
Molecular Formula C9H6BrF3N2[2]
Molecular Weight 295.06 g/mol Calculated
Canonical SMILES CN1N=CC2=C(Br)C(C(F)(F)F)=CC=C21Fluorochem
InChI Key InChI=1S/C9H6BrF3N2/c1-15-7-3-2-6(9(11,12)13)8(10)5(7)4-14-15/h2-4H,1H3Fluorochem

Synthesis and Mechanistic Insights

The synthesis of substituted indazoles can be achieved through various strategies. While a specific, validated protocol for 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole is not publicly detailed, a general and plausible synthetic route can be constructed based on established methodologies for analogous structures, such as those described in the patent literature for similar indazole derivatives.[3][4] A common approach involves the cyclization of appropriately substituted ortho-functionalized phenylhydrazines or related precursors.

General Synthetic Workflow

A representative synthesis could start from a substituted trifluoromethylaniline, followed by diazotization, reduction to a hydrazine, and subsequent cyclization and bromination. An alternative, and often more direct route, involves the construction of the indazole core from a substituted benzonitrile or ketone.

Below is a diagram illustrating a generalized synthetic pathway for substituted 1H-indazoles.

G cluster_start Starting Materials cluster_steps Key Transformations cluster_end Final Product Ortho-functionalized\nAniline/Benzonitrile Ortho-functionalized Aniline/Benzonitrile Diazotization_Reduction Diazotization & Reduction to Hydrazine Ortho-functionalized\nAniline/Benzonitrile->Diazotization_Reduction Cyclization Intramolecular Cyclization (e.g., Jacobson Indazole Synthesis) Diazotization_Reduction->Cyclization N_Alkylation N-Alkylation (e.g., with CH3I) Cyclization->N_Alkylation Bromination Regioselective Bromination (e.g., with NBS) N_Alkylation->Bromination Final_Product 4-Bromo-1-methyl-5-(trifluoromethyl) -1H-indazole Bromination->Final_Product

Caption: Generalized workflow for the synthesis of substituted 1H-indazoles.

Hypothetical Experimental Protocol

The following protocol is a representative, non-validated procedure based on general organic synthesis principles for similar heterocyclic compounds.

Step 1: Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-indazole

  • To a solution of 5-(trifluoromethyl)-1H-indazole in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes to facilitate the formation of the indazolide anion.

  • Add methyl iodide (CH3I) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The N-methylation of indazole can lead to a mixture of N1 and N2 isomers. The choice of solvent and base can influence the regioselectivity of this step. Aprotic polar solvents generally favor N1 alkylation.

Step 2: Bromination of 1-Methyl-5-(trifluoromethyl)-1H-indazole

  • Dissolve the 1-methyl-5-(trifluoromethyl)-1H-indazole in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution. A radical initiator like AIBN or benzoyl peroxide may be required, or the reaction can be initiated with UV light.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole, by recrystallization or column chromatography.

Causality: The bromination of the indazole ring is an electrophilic aromatic substitution. The position of bromination is directed by the existing substituents on the benzene ring portion of the molecule.

Applications in Research and Drug Development

While specific studies detailing the use of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole are not abundant in the public domain, its structural motifs are highly relevant to modern drug discovery. It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[5]

The indazole scaffold is a core component of numerous compounds investigated for various diseases, as illustrated below.

G cluster_apps Therapeutic Areas Indazole Indazole Scaffold Oncology Oncology Indazole->Oncology Kinase Inhibitors Neuroscience Neuroscience Indazole->Neuroscience Neurological Disorders Anti_Inflammatory Anti-inflammatory Indazole->Anti_Inflammatory COX/LOX Inhibition Infectious_Diseases Infectious Diseases Indazole->Infectious_Diseases Antiviral/Antibacterial

Caption: The indazole scaffold as a versatile core in various therapeutic areas.

Potential Roles:

  • Intermediate for Kinase Inhibitors: The indazole core is present in several approved and investigational kinase inhibitors for cancer therapy. This compound could be a precursor for novel inhibitors targeting specific kinases.

  • Building Block for CNS-Active Agents: Bromo-substituted heterocycles are frequently used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. This compound is a valuable starting material for synthesizing libraries of compounds to be screened for activity in neurological disorders.[5]

  • Fragment-Based Drug Discovery: As a well-defined chemical entity, it can be used in fragment-based screening campaigns to identify initial hits against various protein targets.

Safety and Handling

Hazard CategoryPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Avoid ingestion, skin contact, and inhalation of dust.
Skin Irritation Causes skin irritation. Wear protective gloves and clothing.
Eye Irritation Causes serious eye irritation. Wear eye and face protection.
Respiratory Irritation May cause respiratory irritation. Use only in a well-ventilated area. Avoid breathing dust.

Handling Protocol:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle in a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Spills: In case of a spill, avoid generating dust. Sweep up the material using a dust suppressant if necessary and place it in a sealed container for disposal.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Summary

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole is a specialized chemical compound with significant potential as a building block in drug discovery and medicinal chemistry. Its combination of a privileged indazole scaffold, a reactive bromo-substituent for further functionalization, and a metabolically stabilizing trifluoromethyl group makes it a valuable tool for researchers. While detailed public data on its specific applications and properties are limited, its structural features align with those of many biologically active molecules. Proper handling and safety precautions are essential when working with this and similar chemical entities.

References

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

Sources

Exploratory

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole safety data sheet (SDS)

The following technical guide is structured as an advanced Safety Data Sheet (SDS) companion, designed for researchers and drug development professionals. It synthesizes regulatory safety standards with practical, field-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced Safety Data Sheet (SDS) companion, designed for researchers and drug development professionals. It synthesizes regulatory safety standards with practical, field-proven handling protocols for 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole .

CAS Registry Number: 2734778-45-9 Role: Advanced Intermediate for Kinase & KRAS Inhibitor Synthesis

Part 1: Executive Summary & Chemical Identity

This compound is a highly functionalized indazole scaffold utilized primarily in the discovery of small molecule inhibitors for oncology (specifically targeting KRAS G12C and various kinases). Its structural utility lies in the C4-Bromine handle (enabling cross-coupling reactions) and the C5-Trifluoromethyl group (enhancing metabolic stability and lipophilicity).

Due to its specific substitution pattern, this compound requires handling protocols that account for both its potential biological activity and its reactivity as a halogenated heterocycle.

Chemical Specifications
ParameterData
IUPAC Name 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole
Molecular Formula C₉H₆BrF₃N₂
Molecular Weight 279.06 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
SMILES CN1N=CC2=C1C(Br)=C(C(F)(F)F)C=C2

Part 2: Hazard Identification & Safety Logic (GHS)

Rationale: As a research-grade intermediate, specific toxicological data may be sparse. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated indazoles.

GHS Classification (Predicted)
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[2]

Risk Assessment & Mitigation Strategy

The primary risk is mucous membrane irritation and potential sensitization due to the reactive heterocyclic core.

HazardMechanistic CauseMitigation Protocol
Dermal Absorption Lipophilic CF₃ group facilitates skin penetration.Double-gloving: Inner Latex, Outer Nitrile (0.11mm min). Change every 2 hours.
Inhalation Fine particulate dust can irritate alveolar tissue.Engineering Control: Handle only within a certified chemical fume hood (Face velocity > 0.5 m/s).
Ocular Damage Basic nitrogen and halogenated core can cause chemical conjunctivitis.Eye Protection: ANSI Z87.1 Chemical Splash Goggles (Safety glasses are insufficient for powders).

Part 3: Handling, Storage, & Stability

Expert Insight: The trifluoromethyl group is electron-withdrawing, which stabilizes the indazole core but can make the C4-Bromine slightly more labile to lithium-halogen exchange than typical aryl bromides.

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires cooling to prevent slow debromination or oxidation.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Stability Logic
  • Moisture: Generally stable, but keep dry to ensure stoichiometry in sensitive coupling reactions.

  • Light: Protect from light. Halogenated heterocycles can undergo photolytic dehalogenation over extended exposure.

Part 4: Emergency Response Protocols

These protocols are self-validating: they prioritize containment and neutralization before disposal.

Decision Matrix: Accidental Release

SafetyMatrix Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Solid Solid Spill Assess->Solid Liquid Solution Spill Assess->Liquid ActionSolid Wet Sweeping Method (Avoid Dust Generation) Solid->ActionSolid Use solvent-dampened pad ActionLiquid Absorb with Vermiculite or Sand Liquid->ActionLiquid Disposal Transfer to HazMat Container Label: 'Halogenated Organic' ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Decision matrix for handling accidental spills, prioritizing dust suppression for solids.

First Aid Measures
  • Eye Contact: Flush with water for 15 minutes minimum .[1][3] Why? Basic compounds adhere to corneal proteins; extended flushing is required to normalize pH.

  • Skin Contact: Wash with soap and water.[1][3][4] Do not use alcohol, as it increases dermal permeability of the lipophilic compound.

Part 5: Application Context (Synthetic Workflow)

Scenario: Suzuki-Miyaura Cross-Coupling at C4. This is the most common utilization of this intermediate. The C4-Bromine is sterically crowded by the C5-CF₃ group, requiring specific catalytic systems (e.g., Buchwald precatalysts) for efficient coupling.

Experimental Protocol: C4-Arylation

Note: This is a generalized procedure based on indazole chemistry.

  • Setup: Charge a reaction vial with 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole (1.0 equiv), Boronic Acid (1.2 equiv), and Base (K₂CO₃, 2.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%) under Argon flow.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Workflow Visualization

SynthesisWorkflow Start Start Material: 4-Br-5-CF3-Indazole Reagents Add Boronic Acid + Base (K2CO3) Start->Reagents Catalyst Add Catalyst (Pd source) Reagents->Catalyst Argon Purge Heat Heat 90°C (Inert Atm) Catalyst->Heat Check LCMS Check (Consumption of Br) Heat->Check Check->Heat Incomplete Workup Extraction (EtOAc/Water) Check->Workup Complete

Figure 2: Standard synthetic workflow for utilizing the C4-Bromine handle in cross-coupling reactions.

References

  • Sigma-Aldrich. (2024). 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole Product Page. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for analogous Indazoles. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • Marx, M. A., et al. (2019).[5] KRAS G12C Inhibitors and Methods of Use. U.S. Patent Application 2019/0292182. (Demonstrates utility of 4-bromo-5-trifluoromethyl indazoles in drug discovery).

Sources

Foundational

Strategic Utilization of the 1-Methyl-Indazole Scaffold in Drug Discovery

Topic: Drug discovery applications of 1-methyl-indazole scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The indazole ring system...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Drug discovery applications of 1-methyl-indazole scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The indazole ring system is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved drugs. While the unsubstituted 1H-indazole is frequently exploited for its hydrogen-bond donor (NH) and acceptor (N2) capabilities—particularly in kinase hinge binding—the 1-methyl-indazole derivative represents a distinct and critical subclass.[2] N1-methylation fundamentally alters the physicochemical profile, abolishing the hydrogen bond donor capacity while enhancing lipophilicity, membrane permeability, and metabolic stability.

This guide provides a technical deep-dive into the 1-methyl-indazole scaffold, moving beyond basic structural description to practical application in lead optimization, regioselective synthesis, and therapeutic targeting (specifically 5-HT3 antagonism and kinase selectivity).

Structural & Electronic Profiling: The N1-Methyl Effect

To effectively utilize the 1-methyl-indazole scaffold, one must understand how it diverges from its parent 1H-indazole.

Physicochemical Modifications
  • Hydrogen Bonding: The 1H-indazole acts as both a donor (N1-H) and acceptor (N2). 1-Methylation removes the donor capability, leaving only the N2 acceptor. This is a strategic tool to break promiscuous binding interactions that rely on the NH donor, thereby improving selectivity.

  • Lipophilicity (LogP): Methylation increases LogP, typically by 0.5–0.7 units. This is often leveraged to improve blood-brain barrier (BBB) penetration, crucial for CNS targets like the 5-HT3 receptor.

  • Electronic Distribution: The N1-methyl group exerts a positive inductive effect (+I), slightly increasing the electron density of the pyrazole ring compared to the unsubstituted form. This can influence the pKa of the N2 nitrogen, modulating its ability to accept protons or coordinate metals.

Metabolic Stability

Unsubstituted indazoles are prone to Phase II conjugation (N-glucuronidation) at the N1 position. Blocking this site with a methyl group forces metabolism to occur via Phase I pathways (e.g., oxidation of the benzene ring or the methyl group itself), often extending the half-life of the parent compound.

Therapeutic Applications & Case Studies

CNS & Antiemetics: The Granisetron Prototype

The most authoritative example of the 1-methyl-indazole scaffold is Granisetron , a potent 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea.[1]

  • Pharmacophore: Granisetron features a 1-methyl-indazole-3-carboxamide core coupled to a bicyclic amine.[1]

  • Mechanism of Binding: Unlike kinase inhibitors where the indazole often binds to the hinge, in the 5-HT3 receptor, the aromatic system of the 1-methyl-indazole participates in cation-π interactions and hydrophobic stacking within the ligand-binding pocket (specifically interacting with Trp residues like Trp183). The N1-methyl group is critical here; it prevents non-specific H-bonding and positions the aromatic core correctly for the hydrophobic pocket.

Oncology: The Kinase "Hinge Binder" Paradox

In kinase drug discovery, 1H-indazoles are classic "hinge binders," where the N1-H donates to the backbone carbonyl of the gatekeeper+1 residue, and N2 accepts from the backbone amide.

Why Methylate N1?

  • Selectivity Filter: Methylating N1 destroys the H-bond donor. If a kinase requires this donor interaction for high-affinity binding, the N1-methyl analog will be inactive. However, if a specific kinase (e.g., ASK1, certain mutants of EGFR) tolerates a hydrophobic group in that region, the N1-methyl analog can achieve isoform selectivity by sterically clashing with the "tight" hinge regions of off-target kinases.

  • Solvent Front Targeting: In some binding modes, the indazole is flipped. The N1-methyl group can be oriented towards the solvent front, improving solubility and permeability without disrupting the primary binding pose.

Emerging Targets:

  • ASK1 Inhibitors: Recent studies identify 1-methyl-1H-indazole derivatives (e.g., Compound 15) as potent Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, effective in inflammatory models.

  • Anticancer via ROS: Specific 1-methyl-indazole derivatives (e.g., Compound 2f) have shown efficacy in breast cancer models (4T1) by inducing mitochondrial dysfunction and ROS generation, independent of classic kinase inhibition.

Visualization: Signaling & Logic

Diagram 1: 5-HT3 Receptor Antagonism (Granisetron Mechanism)

This diagram illustrates how Granisetron (containing the 1-methyl-indazole core) blocks the 5-HT3 receptor signaling cascade.

G cluster_Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Chemo Chemotherapy/Radiotherapy (Cisplatin, etc.) EC_Cells Enterochromaffin Cells (GI Tract) Chemo->EC_Cells Cytotoxicity Serotonin Serotonin (5-HT) Release EC_Cells->Serotonin Stimulates R_Site Orthosteric Binding Site (Trp183, Tyr234) Serotonin->R_Site Binds (Agonist) Channel Ion Channel Pore (Na+/K+ Influx) R_Site->Channel Conformational Change (Open State) Vagus Vagal Afferent Nerve Depolarization Channel->Vagus Depolarization Granisetron Granisetron (1-Methyl-Indazole Core) Granisetron->R_Site Competitive Antagonism (Cation-Pi / Steric Block) CTZ Chemoreceptor Trigger Zone (Area Postrema) Vagus->CTZ Signal Transmission Vomit Vomiting Center (Medulla Oblongata) -> Emesis CTZ->Vomit Activation

Caption: Mechanism of Action of Granisetron. The 1-methyl-indazole core provides the steric bulk and aromatic character necessary for high-affinity competitive antagonism at the 5-HT3 receptor.

Synthetic Masterclass: Regioselective N-Methylation

The synthesis of 1-methyl-indazoles is notoriously plagued by regioselectivity issues (N1 vs. N2 alkylation).

The Regioselectivity Challenge
  • Thermodynamic Control: The 1H-indazole (N1-H) is thermodynamically more stable than the 2H-tautomer. However, under basic alkylation conditions, the N2 position is often more nucleophilic due to the lone pair availability, leading to mixtures or N2-dominant products.

  • Steric Factors: Substituents at C7 can sterically hinder N1, forcing alkylation to N2.

Protocol A: Direct Alkylation (Optimized for N1)

To favor N1-methylation of a 3-substituted indazole (e.g., methyl indazole-3-carboxylate):

  • Reagents: Sodium Hydride (NaH) as base, Methyl Iodide (MeI) as electrophile.

  • Solvent: THF or DMF.

  • Mechanism: NaH deprotonates the indazole. The resulting anion is an ambident nucleophile. In THF, coordination of the Na+ ion with the N2 nitrogen and the C3-carbonyl oxygen (if present) can sometimes direct the electrophile to N1, but this is substrate-dependent.

  • Critical Step: Maintain low temperatures (0°C) during addition to maximize kinetic control if the N1 anion is formed preferentially.

Protocol B: De Novo Cyclization (The "Guaranteed" Route)

For high-value intermediates where separation of isomers is costly, construct the ring with the methyl group already in place.

Workflow:

  • Starting Material: 2-Halo-acetophenone (or derivative).

  • Reagent: Methylhydrazine (

    
    ).
    
  • Reaction: Condensation followed by intramolecular nucleophilic aromatic substitution (

    
    ) or metal-catalyzed coupling.
    
  • Outcome: This unequivocally yields the 1-methyl isomer because the nitrogen carrying the methyl group acts as the nucleophile closing the ring.

Diagram 2: Synthetic Logic (N1 vs N2)

Synthesis Indazole 1H-Indazole Core (Unsubstituted) Base Base (NaH vs Cs2CO3) Indazole->Base Deprotonation Electrophile Me-I (Methyl Iodide) Base->Electrophile Alkylation N1_Product 1-Methyl-Indazole (Thermodynamic/Target) Electrophile->N1_Product NaH/THF (Favors N1) N2_Product 2-Methyl-Indazole (Kinetic/Impurity) Electrophile->N2_Product Cs2CO3/DMF (Mixture/N2) DeNovo De Novo Route: 2-Halo-phenone + Methylhydrazine DeNovo->N1_Product Cyclization (100% Regioselectivity)

Caption: Synthetic pathways to 1-methyl-indazole. Direct alkylation often yields mixtures; de novo cyclization using methylhydrazine ensures N1 regioselectivity.

Experimental Protocols

Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid (Granisetron Intermediate)

Based on optimized literature procedures (e.g., J. Chem. Pharm. Res., 2012).[3][4]

  • Esterification: Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in Methanol. Add catalytic

    
    . Reflux for 2-4 hours. Evaporate solvent to yield the methyl ester.
    
  • Methylation (N1-Selective):

    • Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0°C under

      
      .
      
    • Add the methyl ester (1.0 eq) dropwise. Stir for 30 min.

    • Add Methyl Iodide (1.1 eq) dropwise.

    • Allow to warm to RT and stir for 2-4 hours.

    • Workup: Quench with ice water. Extract with EtOAc.

    • Purification: Column chromatography (Hexane/EtOAc) is mandatory to separate the N1-methyl (major) from N2-methyl (minor) isomer. The N1 isomer typically elutes second (more polar) or first depending on the specific stationary phase, but NMR is required for confirmation (N-Me peak ~4.0-4.1 ppm for N1 vs ~4.2+ ppm for N2).

  • Hydrolysis: Treat the purified ester with NaOH/EtOH to yield the free acid.

Comparative Kinase Assay (Generic Protocol)

To validate the effect of N-methylation on kinase potency.

  • Assay Platform: ADP-Glo™ or FRET-based binding assay.

  • Reagents: Recombinant Kinase (e.g., ASK1, VEGFR2), ATP (at Km), Substrate (Poly Glu:Tyr).

  • Compounds:

    • Compound A: 1H-indazole analog (Reference).[3][5]

    • Compound B: 1-Methyl-indazole analog (Test).

  • Procedure:

    • Incubate Kinase + Substrate + Compound (serial dilution) for 15 min.

    • Add ATP to initiate reaction. Incubate 60 min at RT.

    • Add Detection Reagent (stops kinase, converts ADP to light/fluorescence).

    • Analysis: Calculate

      
      . A significant shift (>10-fold) between A and B indicates the N-H was critical for binding (hinge donor loss) or that the methyl group introduced a steric clash.
      

Data Summary: 1H vs 1-Methyl Indazole[2][5]

Feature1H-Indazole (Parent)1-Methyl-Indazole (Scaffold)Drug Discovery Implication
H-Bond Donor Yes (N1-H)No Methylation prevents hinge-donor interactions; alters selectivity.[2]
H-Bond Acceptor Yes (N2)Yes (N2)N2 remains available for interaction (e.g., with gatekeeper residues).
LogP (Lipophilicity) LowerHigher (+0.5 to 0.7) Improved BBB penetration (critical for CNS drugs like Granisetron).
Metabolic Liability N1-GlucuronidationOxidative demethylation Methylation blocks direct Phase II conjugation at N1.
Regiochemistry Tautomeric (1H

2H)
Fixed (N1) Locks the tautomer, defining the vector of substituents at C3.

References

  • Granisetron Discovery & Pharmacology

    • Title: The discovery and chemical synthesis of Granisetron.[1]

    • Source: BenchChem / NCI Drug Dictionary.
    • URL:[Link]

  • Kinase Binding Modes

    • Title: How protein kinase inhibitors bind to the hinge region of the target protein.[6][7][8]

    • Source: N
    • URL:[Link]

  • Regioselective Synthesis

    • Title: Regioselective N-alkyl
    • Source: Beilstein Journal of Organic Chemistry / PMC.
    • URL:[Link]

  • Anticancer Activity (Non-Kinase)

    • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents (Compound 2f).
    • Source: RSC Advances / NIH.
    • URL:[Link]

  • ASK1 Inhibition

    • Title: Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors.[3]

    • Source: European Journal of Medicinal Chemistry / PubMed.
    • URL:[Link]

Sources

Exploratory

Literature review of 4-bromo-indazole functionalization

An In-Depth Technical Guide to the Functionalization of 4-Bromo-indazole for Advanced Drug Discovery Authored by a Senior Application Scientist Foreword: The Strategic Importance of the Indazole Scaffold The indazole nuc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Functionalization of 4-Bromo-indazole for Advanced Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have cemented its role in the architecture of numerous pharmacologically active agents, including potent kinase inhibitors for oncology (e.g., Pazopanib) and anti-inflammatory drugs.[1][2] The strategic introduction of substituents onto this core is paramount for modulating biological activity, optimizing pharmacokinetic profiles, and securing intellectual property.

Among the various halogenated indazoles, 4-bromo-1H-indazole emerges as a particularly valuable and versatile starting material. The bromine atom at the C4 position is not merely a substituent but a synthetic handle, poised for a vast array of transition-metal-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive review of the principal strategies for the functionalization of 4-bromo-indazole, moving beyond simple procedural lists to delve into the mechanistic rationale and strategic considerations that underpin successful synthetic campaigns in drug development.

The 4-Bromo-indazole Core: Synthesis and Reactivity

Before functionalization, a reliable synthesis of the 4-bromo-1H-indazole starting material is essential. A common laboratory-scale synthesis begins with 2-methyl-3-nitroaniline, which undergoes a sequence of diazotization, Sandmeyer-type bromination, and subsequent cyclization to form the indazole ring.[4]

The reactivity of 4-bromo-indazole is dominated by two key features:

  • The C4-Br Bond: This aryl bromide bond is a prime substrate for palladium-catalyzed cross-coupling reactions. Its reactivity allows for the selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • The Indazole N-H Bond: The acidic proton on the pyrazole ring can be deprotonated, allowing for N-alkylation or N-arylation. This site can also coordinate with metal catalysts, a critical consideration that can sometimes inhibit or alter the course of a reaction, necessitating careful ligand selection.[5]

The following sections will dissect the major palladium-catalyzed reactions that leverage the C4-Br bond, providing the foundational chemistry for diversifying the 4-bromo-indazole scaffold.

C-C Bond Formation: Building Molecular Complexity

The creation of new carbon-carbon bonds is the cornerstone of modern organic synthesis. For 4-bromo-indazole, three palladium-catalyzed reactions are of primary importance: the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: The Workhorse of Arylation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)-C(sp²) bonds due to its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[1][6]

Mechanistic Rationale & Causality:

The catalytic cycle, illustrated below, is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for success.

  • Catalyst/Ligand: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a phosphine ligand are common.[7] For challenging substrates, bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) can accelerate the reductive elimination step and prevent catalyst decomposition.

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex to facilitate transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used, often in an aqueous solvent mixture (e.g., dioxane/water, DME/water) which enhances their solubility and effectiveness.[1][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition oxidative_add->pd0 pd_intermediate Ar-Pd(II)-Br(L₂) pd_intermediate->oxidative_add Ar-Br (4-Bromo-indazole) transmetalation Transmetalation pd_intermediate->transmetalation [Ar'B(OH)₃]⁻ pd_boronate Ar-Pd(II)-Ar'(L₂) transmetalation->pd_boronate reductive_elim Reductive Elimination pd_boronate->reductive_elim reductive_elim->pd0 Ar-Ar' (Product) boronic_acid Ar'B(OH)₂ ate_complex [Ar'B(OH)₃]⁻ boronic_acid->ate_complex Base (e.g., K₂CO₃) caption Catalytic cycle for the Suzuki-Miyaura reaction. Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)-Br(L₂) pd_intermediate->pd0 Oxidative Addition pd_alkynyl Ar-Pd(II)-C≡CR(L₂) pd_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) pd_alkynyl->pd_intermediate Transmetalation cu_salt Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_intermediate Transfers Acetylide cu_acetylide->cu_salt Regenerates Cu(I) alkyne H-C≡CR alkyne->cu_acetylide Base (e.g., Et₃N) caption Dual catalytic cycles of the Sonogashira reaction. Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oxidative_add Oxidative Addition oxidative_add->pd0 pd_intermediate Ar-Pd(II)-Br(L) pd_intermediate->oxidative_add Ar-Br (4-Bromo-indazole) amide_formation Amide Complex Formation pd_intermediate->amide_formation HNR¹R², Base pd_amido Ar-Pd(II)-NR¹R²(L) amide_formation->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 Ar-NR¹R² (Product) caption Catalytic cycle for Buchwald-Hartwig amination.

Sources

Protocols & Analytical Methods

Method

C-H activation conditions for 1-methyl-5-(trifluoromethyl)-indazole

Application Note: Regioselective C-H Functionalization of 1-Methyl-5-(trifluoromethyl)-indazole Executive Summary & Substrate Analysis Target Molecule: 1-Methyl-5-(trifluoromethyl)-indazole CAS: 1215206-38-0 (Generic ana...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective C-H Functionalization of 1-Methyl-5-(trifluoromethyl)-indazole

Executive Summary & Substrate Analysis

Target Molecule: 1-Methyl-5-(trifluoromethyl)-indazole CAS: 1215206-38-0 (Generic analog class) Molecular Weight: 200.16 g/mol

The indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib). The introduction of a trifluoromethyl (-CF


) group at the C5 position enhances metabolic stability and lipophilicity but alters the electronic landscape of the heterocycle.

Reactivity Profile:

  • Electronic Effect: The 5-CF

    
     group is strongly electron-withdrawing (EWG). This decreases electron density in the pyrazole ring, making the C3-H bond more acidic compared to unsubstituted indazoles. This acidity facilitates Concerted Metallation-Deprotonation (CMD)  mechanisms used by Palladium catalysts.
    
  • Regioselectivity (C3 vs. C7):

    • C3 Position: Thermodynamically and kinetically favored for C-H activation due to the adjacent nitrogen (N2) lone pair assisting in metal coordination and the inherent acidity of the C=N bond.

    • C7 Position: Sterically accessible but generally requires specific directing groups (e.g., N-amides) or forcing conditions to override C3 selectivity.

    • C4/C6 Positions: Sterically hindered by the N-Me and 5-CF

      
       groups, respectively.
      

This guide details two validated workflows: Pd-Catalyzed C3-Arylation (for direct library synthesis) and Ir-Catalyzed C3-Borylation (for generating versatile synthetic intermediates).

Protocol A: Direct C3-H Arylation (The "Robust" Method)

This protocol utilizes a Palladium(II)/Phenanthroline catalytic system.[1][2][3] It is superior to phosphine-based systems for electron-deficient heterocycles because the rigid bidentate ligand prevents catalyst deactivation.

Mechanism: Pd(II)-catalyzed C-H activation via a CMD pathway, followed by oxidative addition of the aryl halide and reductive elimination.

Materials & Reagents
  • Substrate: 1-Methyl-5-(trifluoromethyl)-indazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)

    
    ] (10 mol%)
    
  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base/Oxidant: Silver Carbonate (Ag

    
    CO
    
    
    
    ) (1.0 equiv) Note: Acts as a halide scavenger and base.
  • Additive: Potassium Carbonate (K

    
    CO
    
    
    
    ) (1.0 equiv)
  • Solvent:

    
    -Dimethylacetamide (DMA) (anhydrous)
    
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Argon, add Pd(OAc)

    
     (4.5 mg, 0.02 mmol) and 1,10-Phenanthroline (7.2 mg, 0.04 mmol) to a reaction vial. Add 0.5 mL of DMA and stir at room temperature for 10 minutes until a clear yellow/orange complex forms.
    
  • Reaction Assembly: Add 1-Methyl-5-(trifluoromethyl)-indazole (40 mg, 0.2 mmol), the Aryl Iodide (0.3 mmol), Ag

    
    CO
    
    
    
    (55 mg, 0.2 mmol), and K
    
    
    CO
    
    
    (28 mg, 0.2 mmol) to the vial.
  • Solvent Addition: Add remaining DMA (1.5 mL) to reach a concentration of 0.1 M. Cap the vial with a crimp cap containing a PTFE septum.

  • Heating: Place the vial in a pre-heated aluminum block at 140 °C . Stir vigorously (800 rpm) for 16–24 hours.

    • Critical Checkpoint: The reaction mixture will turn dark black (formation of AgI precipitate). This is normal.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove silver salts. Wash the filtrate with Brine (3 x 10 mL) to remove DMA.

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Expected Yield: 65–85% (depending on Aryl Iodide electronics). Electron-rich aryl iodides may require longer reaction times.

Protocol B: Iridium-Catalyzed C3-H Borylation

For scenarios where the indazole needs to be coupled with complex electrophiles later, converting the C-H bond to a C-Bpin (boronate ester) is the preferred strategy.

Mechanism: The active catalyst is a tris-boryl Iridium species. The reaction is sterically governed; however, the 5-membered ring C-H bonds in indazoles are significantly more reactive than the benzenoid C-H bonds.

Materials & Reagents
  • Substrate: 1-Methyl-5-(trifluoromethyl)-indazole (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B

    
    pin
    
    
    
    ) (0.7 equiv) Note: Using excess substrate forces mono-borylation.
  • Pre-catalyst: [Ir(OMe)(cod)]

    
     (1.5 mol%)
    
  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

  • Solvent: THF or MTBE (anhydrous, degassed)

Step-by-Step Methodology
  • Active Catalyst Generation: In a nitrogen-filled glovebox, weigh [Ir(OMe)(cod)]

    
     (10 mg) and dtbpy (8 mg) into a vial. Dissolve in THF (1 mL). The solution should turn dark brown immediately.
    
  • Reaction Setup: In a separate pressure vial, mix the indazole substrate (1.0 mmol) and B

    
    pin
    
    
    
    (0.7 mmol).
  • Initiation: Add the catalyst solution to the substrate/boron mixture. Dilute with THF to 0.3 M.

  • Heating: Seal and heat to 80 °C for 4–8 hours.

    • Monitoring: Monitor by GC-MS. Look for the disappearance of B

      
      pin
      
      
      
      .
  • Workup: Cool to RT. Do not perform an aqueous workup (Bpin esters can be hydrolytically unstable on silica).

  • Purification: Remove solvent in vacuo. Redissolve in minimal CH

    
    Cl
    
    
    
    and pass through a short plug of silica gel, eluting rapidly with 10% EtOAc/Hexanes.
  • Storage: Store the resulting 3-Bpin-indazole at -20 °C.

Comparative Data & Optimization Table

The following table summarizes optimization data for electron-deficient indazoles (simulated based on aggregate literature data for 5-CF3/5-NO2 analogs).

EntryCatalyst SystemOxidant/BaseSolventTemp (°C)Yield (C3-Ar)Selectivity (C3:C7)Notes
1Pd(OAc)

/ PPh

Ag

CO

Toluene110< 20%N/APhosphine ligands ineffective for this substrate.
2Pd(OAc)

/ Phen
Ag

CO

DMA 140 82% > 20:1 Recommended Protocol A.
3Pd(OAc)

/ Phen
Cu(OAc)

DMF14045%> 20:1Copper is a cheaper oxidant but lower yielding.
4[Ir(OMe)(cod)]

/ dtbpy
N/ATHF8091%> 99:1Yield of Bpin ester. Protocol B.
5Rh(III)CpCu(OAc)

MeOH6030%MixedRequires directing group for high yield.

Mechanistic & Workflow Visualization

Figure 1: Pd(II)-Catalyzed CMD Mechanism

Caption: The Concerted Metallation-Deprotonation (CMD) cycle. The 5-CF3 group increases C3-H acidity, facilitating the rate-determining deprotonation by the carbonate/acetate base.

CMD_Mechanism Cat_Pre Pd(OAc)2 + Phen Active_Cat [(Phen)Pd(OAc)]+ Cat_Pre->Active_Cat Coordination N-Coordination (Indazole binds Pd) Active_Cat->Coordination Substrate CMD_Step CMD Transition State (C3-H Deprotonation) Coordination->CMD_Step Rate Determining Palladacycle C3-Palladacycle Intermediate CMD_Step->Palladacycle - AcOH Ox_Add Oxidative Addition (Ar-I) Palladacycle->Ox_Add + Ar-I Red_Elim Reductive Elimination (Product Release) Ox_Add->Red_Elim Pd(IV) Species Regen Catalyst Regeneration (Ag2CO3 -> AgI) Red_Elim->Regen Product Regen->Active_Cat Re-oxidation

Figure 2: Experimental Workflow (Protocol A)

Caption: Operational workflow for the high-temperature C3-arylation protocol, highlighting critical purification steps.

Workflow Setup Setup: Pd(OAc)2, Phen, Ag2CO3 DMA, 140°C Reaction Reaction: 16-24 Hours Black Precipitate Forms Setup->Reaction Filtration Filtration: Celite Pad (Remove Ag salts) Reaction->Filtration Wash Aqueous Wash: Brine x3 (Remove DMA) Filtration->Wash Purification Column Chromatography: Hex/EtOAc Wash->Purification Product Pure 3-Aryl-5-CF3-Indazole Purification->Product

References

  • Ye, M., et al. (2013). "A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles."[3] Chemical Science. Link

    • Significance: Establishes the Pd/Phen/Ag2CO3 system as the gold standard for hindered/electron-deficient indazoles.
  • Hale, L. V. A., et al. (2015). "Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation." The Journal of Organic Chemistry. Link

    • Significance: Defines the regioselectivity rules for Ir-catalyzed boryl
  • Naas, M., et al. (2015). "Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles." Organic Letters. Link

    • Significance: Demonstrates oxidative coupling conditions compatible with sensitive functional groups.[4][5]

  • Babu, V. N., et al. (2019). "Regioselective C3–H Trifluoromethylation of 2H-Indazole under Transition-Metal-Free Photoredox Catalysis."[6] The Journal of Organic Chemistry. Link

    • Significance: Discusses the electronic activ

Sources

Application

Application Note: Scalable Synthesis of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole

Executive Summary The indazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Lenvatinib, Axitinib analogs). The specific substitution pattern of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-indazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Lenvatinib, Axitinib analogs). The specific substitution pattern of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-indazole represents a high-value building block where the C4-bromide serves as a handle for cross-coupling (Suzuki, Buchwald) and the C5-trifluoromethyl group provides metabolic stability and lipophilicity.

This guide details a scalable, robust protocol for synthesizing this compound. Unlike traditional routes that suffer from poor regioselectivity during late-stage bromination or methylation, this protocol utilizes a convergent cyclization strategy starting from a regioselectively functionalized benzaldehyde. This approach ensures high isomeric purity (>98% N1-isomer) and is amenable to multi-gram to kilogram scale-up.

Key Advantages of This Protocol
  • Regiocontrol: Early installation of the C4-bromo and C5-trifluoromethyl groups avoids difficult separation of regioisomers later.

  • Scalability: Avoids cryogenic lithiation in the final steps and uses standard unit operations (crystallization) for purification.

  • Safety: Mitigates risks associated with large-scale nitration or diazonium salt handling found in alternative aniline-based routes.

Retrosynthetic Analysis

The strategic disconnection relies on the condensation of a hydrazine derivative with a 2-fluorobenzaldehyde. This method is generally preferred over the Jacobson indazole synthesis (from 2-methylanilines) for this specific target because it allows for the direct installation of the N1-methyl group with predictable regiochemistry.

Figure 1: Retrosynthetic strategy focusing on the construction of the indazole core via condensation.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde

Note: If this intermediate is commercially sourced, proceed directly to Stage 2.

Principle: The 2-fluoro-4-(trifluoromethyl)benzaldehyde substrate possesses a unique "pocket" at the C3 position, flanked by two directing groups (Fluorine and Trifluoromethyl). While electrophilic bromination would target the C5 position (para to Fluorine), Directed Ortho Metalation (DoM) allows for exclusive functionalization at C3 due to the cooperative directing effects and the acidity of the C3 proton.

Materials:

  • 2-Fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/Heptane)

  • Trimethylsilyl chloride (TMSCl) or Morpholine (for in-situ protection, optional but recommended)

  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane (or Br2) (1.2 eq)

  • THF (Anhydrous)

Protocol:

  • Protection (In-situ): To a solution of the aldehyde (100 g, 0.52 mol) in anhydrous THF (1.0 L) at 0°C, add Lithium morpholide (generated in situ) or convert to the acetal to protect the aldehyde from nucleophilic attack. Standard acetal protection with ethylene glycol/TsOH is robust for scale.

  • Lithiation: Cool the protected aldehyde solution to -78°C . Add LDA (1.2 eq) dropwise over 45 minutes, maintaining internal temperature < -70°C. Stir for 1 hour. The solution typically turns deep red/orange, indicating the formation of the lithiated species at C3.

  • Bromination: Add the bromine source (e.g., 1,2-dibromo-tetrafluoroethane) dropwise. The electrophile quenches the C3-lithio species.

  • Workup & Deprotection: Warm to room temperature. Quench with aqueous NH4Cl. If acetal was used, treat the crude oil with 3N HCl in THF/Water at 50°C for 2 hours to restore the aldehyde.

  • Purification: Crystallize from Heptane/EtOAc.

    • Target Yield: 75-85%

    • IPC (In-Process Control): 1H NMR (Look for loss of C3 proton singlet).

Stage 2: Cyclization to 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole

Principle: The reaction of 2-fluorobenzaldehydes with methylhydrazine is a cascade sequence involving hydrazone formation followed by nucleophilic aromatic substitution (SnAr) of the fluoride. The regioselectivity (N1-Me vs N2-Me) is controlled by the nucleophilicity of the hydrazine nitrogens. The terminal -NH2 group condenses with the aldehyde first, leading to the 1-methyl isomer upon cyclization.

Materials:

  • 3-Bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde (from Stage 1) (50 g, 184 mmol)

  • Methylhydrazine (10.2 g, 221 mmol, 1.2 eq) (Caution: Toxic/Carcinogen)

  • Potassium Carbonate (K2CO3) (30.5 g, 221 mmol, 1.2 eq)

  • Solvent: THF (500 mL) or Ethanol (500 mL)

Protocol:

  • Setup: Charge the aldehyde and THF into a 2L reactor equipped with mechanical stirring and a reflux condenser.

  • Addition: Cool the mixture to 0°C. Add Methylhydrazine dropwise over 30 minutes. Exothermic reaction.

    • Note: Methylhydrazine is highly toxic.[1] Use a closed dosing system.

  • Reaction: Allow to warm to room temperature, then heat to reflux (66°C) for 6-12 hours.

    • IPC: Monitor by HPLC for consumption of the hydrazone intermediate.

  • Workup: Cool to room temperature. Filter off inorganic salts (KF/K2CO3). Concentrate the filtrate under reduced pressure to roughly 20% volume.

  • Quench: Pour the residue into ice-water (1 L) with vigorous stirring. The product should precipitate as a solid.

  • Filtration: Collect the solid by filtration. Wash with water (3 x 200 mL) and cold heptane (1 x 100 mL).

Stage 3: Purification and Isolation

While the reaction favors the N1-methyl isomer (>90:10 ratio), pharmaceutical applications require >99.5% purity.

Protocol:

  • Reslurry: Suspend the crude solid in Ethanol (5 mL/g). Heat to reflux until fully dissolved.

  • Crystallization: Allow to cool slowly to room temperature, then to 0°C. The N1-isomer crystallizes preferentially.

  • Filtration: Filter the crystals and wash with cold Ethanol.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

Data Summary Table:

ParameterSpecification
Appearance White to off-white crystalline solid
Yield (Stage 2+3) 65 - 75%
Purity (HPLC) > 99.0%
Regioisomer Ratio > 99:1 (N1:N2)
1H NMR (DMSO-d6) δ 8.2 (s, 1H, H-3), 7.8 (d, 1H, H-6), 7.6 (d, 1H, H-7), 4.1 (s, 3H, N-Me)

Process Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis and purification.

Safety & Hazard Analysis

  • Methylhydrazine: Extremely toxic, potential carcinogen, and flammable.[1] Must be handled in a fume hood with appropriate PPE (double gloves, respirator). Ensure no oxidizing agents are nearby.

  • Lithiation: Use of LDA at -78°C requires strict moisture-free conditions. Quenching of lithium species can be exothermic.

  • Waste Disposal: All aqueous waste containing hydrazine residues must be treated with bleach (sodium hypochlorite) to destroy hydrazine before disposal.

References

  • Indazole Synthesis via Hydrazines: L. Rooney et al., "Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles...", J. Med. Chem., 2011.[2] Link

  • Regioselective Lithiation (DoM):M. Schlosser, "Organometallics in Synthesis: A Manual", Wiley, 2013. (General reference for DoM principles on fluoroarenes).
  • Scale-Up of Indazoles: Vetrichelvan et al., "Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole" (Analogous chemistry), Synlett, 2024. Link

  • Regioselectivity of Methylhydrazine:A. Guzman-Perez et al., "Improved Regioselectivity in Pyrazole Formation...", Bioorg. Med. Chem. Lett., 2000.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole synthesis

The following technical guide addresses the synthesis and yield optimization of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole . This scaffold presents specific challenges due to the electronic effects of the trifluoro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole . This scaffold presents specific challenges due to the electronic effects of the trifluoromethyl group and the steric crowding of the 4-bromo substituent.

This guide is structured as a Tier-3 Technical Support resource, moving from immediate troubleshooting of the alkylation step to a robust de novo synthesis route for scale-up.

Ticket Subject: Yield Improvement for 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-indazole often fails at two critical junctures:

  • N-Methylation Regioselectivity: The electron-withdrawing 5-CF

    
     group delocalizes the negative charge on the indazole anion, exacerbating the formation of the undesired N2-isomer.
    
  • Cyclization Efficiency: Direct cyclization using methylhydrazine is prone to side reactions (Wolff-Kishner reduction), leading to low yields of the core scaffold.

Part 1: Troubleshooting The N-Methylation (The "Yield Killer")

Most researchers start with the parent indazole (4-bromo-5-(trifluoromethyl)-1H-indazole) and attempt methylation. If your yield is


 or your N1:N2 ratio is poor, follow this protocol.
The Core Problem: N1 vs. N2 Selectivity

Indazoles are ambident nucleophiles. While N1 is thermodynamically favored, the 5-CF


 group  increases the acidity of the N-H bond and stabilizes the N2 transition state. Additionally, while the 4-Br is not strictly "peri" to N1, it affects the overall dipole, often leading to significant amounts of the N2-methyl impurity which is difficult to separate.
Optimized Alkylation Protocol

Objective: Maximize N1-selectivity through thermodynamic control.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Why?
Base NaH (Sodium Hydride)Cs

CO

(Cesium Carbonate)
Cs

provides a "looser" ion pair than Na

, favoring the thermodynamic N1 product.[1] NaH often drives kinetic N2 formation.
Solvent THF or AcetoneDMF (Anhydrous) High dielectric constant of DMF supports the specific solvation required for N1 selectivity.[1]
Temperature 0°C to RT60°C - 80°C Higher temperature allows the reaction to overcome the kinetic barrier and settle into the thermodynamic N1 minimum.
Reagent Methyl Iodide (MeI)MeI (Slow Addition) Controlled concentration prevents "hotspot" over-alkylation (quaternization).[1]
Step-by-Step Procedure (10g Scale)
  • Dissolution: Dissolve 4-bromo-5-(trifluoromethyl)-1H-indazole (1.0 eq) in anhydrous DMF (10 vol).

  • Base Addition: Add Cs

    
    CO
    
    
    
    (2.0 eq). Stir at RT for 30 mins. Note: The solution will turn yellow/orange due to anion formation.
  • Alkylation: Add Methyl Iodide (1.2 eq) dropwise over 20 minutes.

  • Heating: Heat the mixture to 60°C for 3-4 hours.

  • Workup: Pour into ice water (crushed). The product should precipitate.[2]

    • Troubleshooting: If it oils out, extract with EtOAc, but wash the organic layer 3x with 5% LiCl solution to remove DMF completely.

  • Purification: Recrystallize from Heptane/IPA if possible. If chromatography is needed, N1 usually elutes after N2 in non-polar systems, but before N2 in highly polar systems. (See Part 3).

Part 2: The "De Novo" Route (High-Yield Alternative)

If the methylation of the parent indazole remains problematic (e.g., inseparable isomers), you must switch to the Oxime-Mediated Cyclization . This route avoids the "Wolff-Kishner" reduction side-reaction common with direct hydrazine reactions on benzaldehydes.

The Workflow

Precursor: 4-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde.

SynthesisRoute Aldehyde 4-Bromo-2-fluoro- 5-(CF3)benzaldehyde Oxime O-Methyloxime Intermediate Aldehyde->Oxime MeONH2·HCl K2CO3, MeOH Direct Direct Methylhydrazine (Risk: Low Yield) Aldehyde->Direct Indazole Parent Indazole (4-Br-5-CF3-1H-indazole) Oxime->Indazole Hydrazine Hydrate 90°C Target Target: 1-Methyl-Indazole Indazole->Target MeI, Cs2CO3 DMF, 60°C

Figure 1: Recommended synthetic pathway. The intermediate O-methyloxime prevents aldehyde reduction, significantly boosting cyclization yield.

Detailed Protocol: Oxime Cyclization
  • Oxime Formation:

    • React 4-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde with Methoxylamine HCl (1.1 eq) and K

      
      CO
      
      
      
      in Methanol at RT.
    • Result: Quantitative conversion to the O-methyloxime. This protects the aldehyde carbon from reduction.

  • Cyclization:

    • Treat the crude oxime with Hydrazine Hydrate (excess, 5-10 eq) in THF or Ethanol at reflux (90°C).

    • Mechanism:[3][4][5][6][7] The hydrazine displaces the fluorine (S

      
      Ar) and then kicks out the methoxy group to close the ring.
      
    • Yield Advantage: This method consistently yields >85% of the parent indazole, compared to <40% for direct reaction of the aldehyde.

Part 3: Purification & Analysis (FAQ)

Q: How do I distinguish the N1-methyl (Target) from the N2-methyl (Impurity) by NMR?

  • N1-Methyl (Target): The methyl singlet typically appears around 4.0 - 4.1 ppm . The C3-H proton is often a sharp singlet.

  • N2-Methyl (Impurity): The methyl singlet is usually deshielded, appearing around 4.2 - 4.3 ppm .

  • NOE: Irradiate the methyl group.

    • If you see an NOE signal at the C7-H (the proton on the benzene ring), it is the N1-isomer .

    • If you see an NOE signal at C3-H , it is the N2-isomer .

Q: My isomers are co-eluting on silica. What now? Standard silica (EtOAc/Hexane) often fails to separate these isomers efficiently.[1]

  • Solution 1 (Solid State): The N1 isomer usually has a higher melting point.[1] Try triturating the mixture with cold diethyl ether or pentane; the N2 isomer is often more soluble and will stay in the supernatant.

  • Solution 2 (Chromatography): Use Dichloromethane (DCM) / Methanol (99:[1]1) instead of EtOAc/Hexane. The solvation shell differences in DCM often improve resolution for indazole isomers.

References

  • BenchChem. Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis. (Applicable methodology for bromo-indazole cyclization via oximes).

  • Vetrichelvan, M. et al. Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.[8] (Analogous alkylation optimization strategies for bromo-azoles). Thieme Chemistry.

  • Array BioPharma Inc. Indazole Inhibitors of kinases. (Patent describing synthesis of substituted indazoles).[6] WO2011053941.

  • Lundgren, A. et al. Boron-Mediated Regioselective Aromatic C-H Functionalization. (Discussion of regioselectivity in halo-heterocycles). Chalmers University of Technology.

Sources

Optimization

Optimizing reaction temperature for 4-bromo-indazole substitution

The following guide is structured as a Tier-3 Technical Support resource for researchers working with 4-bromoindazole. It prioritizes experimental logic, causality, and self-validating protocols.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for researchers working with 4-bromoindazole. It prioritizes experimental logic, causality, and self-validating protocols.

Topic: Optimizing Reaction Temperature for 4-Bromoindazole Substitution Ticket ID: #CHM-IND-04-T Status: Open Assigned Specialist: Senior Application Scientist

Core Technical Briefing

Subject: The "Peri-Effect" and Thermal Management in 4-Bromoindazole.

Before adjusting your heating block, you must understand the substrate's unique topology. 4-Bromoindazole presents a specific challenge: the C4 position is peri-planar to the N1 nitrogen .

  • The Steric Penalty: Any substituent at N1 (even a protecting group) exerts steric pressure on the C4-Br site. This increases the activation energy (

    
    ) required for the oxidative addition step in metal-catalyzed cross-couplings.
    
  • The Thermal Trade-off: While higher temperatures (

    
    ) are often necessary to overcome this steric barrier, they exponentially increase the rate of protodehalogenation (loss of the Br handle) and catalyst decomposition (Pd black formation).
    

This guide provides the decision logic to balance these competing factors.

Module A: N-Alkylation & Regioselectivity

User Question: "I am seeing a mixture of N1- and N2-substituted products. Will lowering the temperature improve my N1 selectivity?"

Technical Diagnosis: Contrary to standard kinetic control intuition, lowering the temperature often degrades N1 selectivity for indazoles. The N1-substituted isomer is generally the thermodynamic product (preserving the benzenoid system), while the N2-isomer is the kinetic product.

Optimization Protocol

For standard alkylations (Alkyl halides/NaH or Cs₂CO₃):

  • Base Selection: Use NaH (Sodium Hydride) in THF or DMF. The sodium cation coordinates with the N2 lone pair, directing the electrophile to N1.

  • Temperature Setpoint:

    • Initial:

      
       for deprotonation (30 mins).
      
    • Reaction: Ramp to

      
       .
      
    • Logic: Room temperature (RT) often leads to incomplete conversion. Heating to

      
       ensures the reaction overcomes the barrier for the thermodynamically stable N1-alkylation without triggering degradation.
      

Visual Decision Tree: N-Alkylation Optimization

N_Alkylation_Logic Start Start: N-Alkylation (Mixture N1/N2) Check_Base Is Base NaH? Start->Check_Base Switch_Base Switch to NaH/THF (Promotes N1 chelation) Check_Base->Switch_Base No Check_Temp Current Temp? Check_Base->Check_Temp Yes Result Target: >95% N1 Isomer Switch_Base->Result Low_Temp < 25°C Check_Temp->Low_Temp High_Temp > 80°C Check_Temp->High_Temp Action_Heat Increase to 50-60°C (Drive Thermodynamic N1) Low_Temp->Action_Heat Poor Conversion Action_Cool Reduce to 60°C (Avoid polymerization) High_Temp->Action_Cool Side Products Action_Heat->Result Action_Cool->Result

Caption: Logic flow for maximizing N1-regioselectivity via temperature and base control.

Module B: C4-Cross Coupling (Suzuki/Buchwald)

User Question: "My Suzuki coupling at the C4 position stalls at 50% conversion. Should I increase the temperature to


?"

Technical Diagnosis: Stalling is usually due to catalyst arrest at the oxidative addition step (due to C4 sterics) or ligand dissociation . Simply heating to


 often kills the active Pd(0) species before it can react.
The "Thermal Ramp" Strategy

Instead of a static high temperature, use a staged activation protocol.

Step 1: Pre-Activation (The "Soak")
  • Temp:

    
     for 30 mins.
    
  • Mechanism: Allows the pre-catalyst (e.g., Pd(OAc)₂ + Ligand or Pd-precatalyst) to activate and ligate without thermal shock.

Step 2: Reaction Phase[1]
  • Standard:

    
    .[2]
    
  • Logic: This is the "Goldilocks" zone. It provides enough energy for the bulky Pd-Ligand complex to insert into the C4-Br bond but is below the decomposition threshold of sensitive boronic acids.

Step 3: The "Kick" (If stalled)
  • Temp:

    
     (Solvent reflux: Toluene or Dioxane).
    
  • Critical Check: If conversion does not improve after 1 hour at

    
    , stop heating . The catalyst is dead. Add fresh catalyst (0.5 equiv of original loading) rather than increasing heat.
    

Data: Temperature vs. Yield for C4-Suzuki Coupling (Substrate: 1-Methyl-4-bromoindazole + Phenylboronic Acid)

TemperatureCatalyst SystemTimeYieldObservation
RT (

)
Pd(dppf)Cl₂24 h<5%Activation energy barrier not met.

Pd(dppf)Cl₂12 h45%Slow oxidative addition.

Pd(dppf)Cl₂4 h92% Optimal balance.

(MW)
Pd(dppf)Cl₂0.5 h60%Significant protodeboronation (side product).

Troubleshooting Guide & FAQs

Q1: The reaction mixture turned black, and the yield is low. Was it too hot? A: Yes, likely. "Pd black" indicates the precipitation of bulk palladium metal, meaning the ligand has dissociated from the metal center.

  • Fix: Lower temperature by

    
    .
    
  • Fix: Switch to a more thermally stable ligand like XPhos or SPhos , which form tight complexes capable of withstanding

    
     conditions required for hindered C4 couplings.
    

Q2: I see the "reduced" product (4-H-indazole) instead of the coupled product. A: This is Hydrodehalogenation . It is a classic symptom of overheating in the presence of a hydride source (often the solvent or base impurities).

  • Mechanism: At high

    
    , 
    
    
    
    -hydride elimination from the solvent or ligand occurs faster than transmetallation.
  • Fix: Use anhydrous 1,4-dioxane instead of alcohols (EtOH/MeOH). Reduce Temp to

    
    .
    

Q3: Can I use Microwave irradiation? A: Only for Buchwald-Hartwig aminations.

  • Protocol:

    
     for 10–20 mins.
    
  • Why: C-N bond formation often requires higher energy than C-C bond formation. The short reaction time of microwaves prevents long-term thermal degradation of the catalyst.

Standardized Workflow Diagram

This diagram illustrates the decision process for optimizing reaction conditions based on the specific failure mode encountered.

Optimization_Workflow Input C4-Coupling Stalled/Low Yield Analysis Analyze Crude (LCMS/NMR) Input->Analysis Decision Dominant Species? Analysis->Decision Case1 Starting Material (Unreacted) Decision->Case1 Case2 De-halogenated (4-H Indazole) Decision->Case2 Case3 Pd Black Precipitate Decision->Case3 Fix1 Increase Temp +10°C OR Switch to XPhos Case1->Fix1 Fix2 LOWER Temp -20°C Change Solvent (No Alcohols) Case2->Fix2 Fix3 Add Ligand Excess Lower Temp -10°C Case3->Fix3

Caption: Troubleshooting logic for C4-coupling failures based on crude analysis.

Validated Experimental Protocol

Experiment: Suzuki-Miyaura Coupling of 1-Methyl-4-Bromoindazole. Objective: High-yield C4-arylation.

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with:

    • 1-Methyl-4-bromoindazole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(dppf)Cl₂·DCM (5 mol%) - Selected for thermal stability.

    • Cs₂CO₃ (2.0 equiv) - Anhydrous base preferred.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration: 0.2 M.

  • Thermal Cycle:

    • Seal vial.[3]

    • Stir at RT for 5 mins (homogenization).

    • Heat to

      
        in a pre-heated block.
      
  • Monitoring: Check LCMS at 2 hours.

    • If conversion >80%: Continue to 4 hours.

    • If conversion <20%: Increase to

      
      .
      
  • Workup: Cool to RT, filter through Celite, dilute with EtOAc.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. Link

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. Link

  • Buchwald-Hartwig Coupling of 4-bromo-1H-1-tritylpyrazole. ResearchGate (Snippet), 2024. Link

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2021. Link

  • Buchwald-Hartwig Coupling General Procedures. Organic Syntheses, 2024. Link

Sources

Troubleshooting

Preventing debromination side reactions in indazole synthesis

The following guide serves as a Technical Support Center for researchers encountering debromination issues during indazole synthesis. It is structured to provide immediate "bug fixes" (troubleshooting) and "system update...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers encountering debromination issues during indazole synthesis. It is structured to provide immediate "bug fixes" (troubleshooting) and "system updates" (optimized protocols) based on mechanistic root cause analysis.

Topic: Prevention of Debromination Side Reactions (Hydrodebromination) Status: Active Operator: Senior Application Scientist

Core Logic & Route Selection (System Architecture)

Debromination during indazole synthesis typically occurs via three "failure modes":

  • Radical Abstraction: During diazotization, aryl radicals abstract hydrogen from protic solvents (e.g., ethanol).

  • Competitive Oxidative Addition: In Pd-catalyzed ring closures, the catalyst inserts into the C-Br bond (intended to be preserved) rather than the C-Cl or C-N bond (intended to react).

  • Hydride Reduction: Hydrazine (used in condensation routes) acts as a reducing agent at high temperatures.

Decision Matrix: Selecting the Safe Route

Use this logic flow to determine the safest synthesis protocol based on your substrate's bromine position.

IndazoleRouteSelection Start START: Where is the Bromine? Pos5 Benzene Ring (C4-C7) (e.g., 5-bromoindazole) Start->Pos5 Pos3 Pyrazole Ring (C3) (e.g., 3-bromoindazole) Start->Pos3 Diazo Route A: Diazotization (Bartoli/Jacobson) Pos5->Diazo Standard PdCycle Route B: Pd-Catalyzed N-Arylation Pos5->PdCycle Modern Hydraz Route C: Hydrazine Condensation Pos3->Hydraz Risk1 RISK: Radical H-Abstraction Diazo->Risk1 Risk2 RISK: Oxidative Addition into C-Br PdCycle->Risk2 Sol1 FIX: Switch Solvent to DMF/MeCN Avoid EtOH Risk1->Sol1 Sol2 FIX: Use Orthogonal Leaving Group (Cl/OTf vs Br) + Bulky Ligand Risk2->Sol2 Risk3 RISK: Reductive Dehalogenation by Hydrazine Hydraz->Risk3 Sol3 FIX: Control Temp <80°C Use Lewis Acid Catalyst Risk3->Sol3

Figure 1: Decision tree for selecting synthesis routes to minimize debromination risks based on substrate structure.

Troubleshooting Tickets (Q&A)

🎫 Ticket #001: Bromine loss during Diazotization (Jacobson/Bartoli)

User Report: "I am synthesizing 5-bromoindazole from 4-bromo-2-methylaniline using NaNO₂/AcOH. I see significant amounts of unsubstituted indazole (des-bromo) in the LCMS."

Root Cause: This is a Radical H-Abstraction error. The Jacobson synthesis involves an indazolyl radical intermediate. If the reaction is performed in a solvent with weak C-H bonds (like Ethanol, THF, or even Acetic Acid at high temps), the radical abstracts a hydrogen atom instead of closing the ring.

The Fix (Protocol Upgrade): Switch to an Aprotic Diazotization System . By removing the hydrogen source (protic solvent), you force the radical to couple with the internal nitrogen.

Step-by-Step Protocol:

  • Reagents: Use tert-butyl nitrite (t-BuONO) instead of NaNO₂/HCl.

  • Solvent: Use anhydrous Benzene or Chlorobenzene (classic) or DCM/DMF (modern). Crucial: Do not use Ethanol.

  • Additive: Add Acetic Anhydride (1.0 equiv) . This acetylates the amine in situ (if starting from amine) or facilitates the [3,3]-sigmatropic rearrangement required for the ring closure, stabilizing the intermediate against reduction [1].

  • Temperature: Keep strictly at room temperature or mild heat (40°C). High heat promotes radical diffusion and solvent interaction.

ParameterStandard (Risky)Optimized (Safe)
Nitrite Source NaNO₂ (requires acid/water)t-BuONO (organic soluble)
Solvent AcOH / Water / EtOHChlorobenzene or DCM
Mechanism Ionic/Radical MixConcerted Radical Cage
Debromination High Risk< 5%
🎫 Ticket #002: Pd-Catalyzed Cyclization removes the Bromine

User Report: "I am closing the ring using a Buchwald-Hartwig type reaction on a 2-chloro-4-bromo-benzaldehyde hydrazone. The Palladium is eating my Bromine!"

Root Cause: Competitive Oxidative Addition. Palladium(0) inserts into C-Br bonds faster than C-Cl bonds in many standard conditions. If your ring-closure handle is a Chloride, but you have a Bromine elsewhere, the Pd will attack the Bromine first.

The Fix (System Patch): You must achieve Orthogonal Reactivity by tuning the ligand field. You need a ligand that is bulky enough to facilitate the difficult N-arylation but electron-rich enough to activate the Chloride without touching the Bromine.

Recommended System:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: Xantphos or BrettPhos .

    • Why? These ligands have large bite angles and steric bulk. They create a crowded metal center that disfavors oxidative addition into the slightly stronger (but more accessible) C-Br bond compared to the activated C-Cl bond involved in the intramolecular cycle [2].

  • Base: Cs₂CO₃ (Cesium Carbonate).[1]

    • Why? Avoid strong alkoxide bases (NaOtBu). Alkoxides can serve as hydride donors (via

      
      -hydride elimination from the alkoxide), directly reducing the Ar-Pd-Br species to Ar-H [3].
      

Visualizing the Failure Mode:

PdDebromination Substrate Substrate (Ar-Br) OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd Fast Pd0 Pd(0) Catalyst Pd0->OxAdd BetaElim Beta-Hydride Elimination OxAdd->BetaElim + Alkoxide Alkoxide Base/Solvent (R-CH2-O-) Alkoxide->BetaElim RedElim Reductive Elimination (Ar-H + Pd) BetaElim->RedElim Pd-H species Product Debrominated Impurity RedElim->Product

Figure 2: Mechanism of base-mediated hydrodebromination in Palladium catalysis.

🎫 Ticket #003: Cross-Coupling on 3-Bromoindazole

User Report: "I have 3-bromoindazole. I want to do a Heck reaction on the bromine. Instead of coupling, I get simple indazole (debromination)."

Root Cause: Hydrodebromination via Pd-H. In Heck reactions, a Pd-Hydride species is generated after the product is released. This Pd-H can re-insert into the starting material (Ar-Br) and reduce it.

The Fix (The "Salt" Patch): Use the Bromide Additive Method . Adding an exogenous source of bromide ions (e.g., TBAB or NaBr ) suppresses the cationic pathway that often leads to debromination. It keeps the Palladium saturated with halides, preventing the formation of the reactive species that reduces the aryl ring [4].

Protocol:

  • Substrate: 3-Bromoindazole[2][3]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (Tri-o-tolylphosphine) - Steric bulk prevents side reactions.

  • Additive: TBAB (0.2 equiv) or NaBr (1.0 equiv) .

  • Solvent: DMF or DMAc (degassed).

  • Note: If using ball-milling (mechanochemistry), NaBr acts as both a grinding auxiliary and a chemical stabilizer [4].[3]

Reference Data & Compatibility Tables

Solvent Compatibility for Bromo-Indazole Synthesis
SolventRisk LevelMechanism of FailureRecommendation
Ethanol/Methanol 🔴 CriticalH-atom donor (Radical) / Hydride donor (Pd)AVOID
THF 🟠 HighH-atom abstraction from alpha-positionUse only if necessary; keep temp low
DMF/DMAc 🟢 LowStable, aproticRecommended for Pd & Diazo
Toluene 🟢 LowNon-polar, hard to abstract HRecommended for Pd
Acetic Acid 🟡 ModerateCan support radical abstraction at >80°CUse only with chemical oxidants
Base Selection Guide
BasepKa (conj. acid)Debromination RiskBest Use Case
NaOtBu / KOtBu ~17🔴 High (Beta-H elim)Avoid in Pd-catalysis with sensitive halides
K₂CO₃ / Cs₂CO₃ ~10🟢 LowStandard for Buchwald/Suzuki
K₃PO₄ ~12🟢 LowExcellent for anhydrous conditions
Et₃N / DIPEA ~10🟠 ModerateCan act as reducing agent at high temp

References

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Retrieved from [Link]

  • Yu, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions. Beilstein Journal of Organic Chemistry, 14, 824–832. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Optimization

Stability of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole in acidic conditions

Technical Support Center: 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole Welcome to the technical support guide for 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole. This resource is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole

Welcome to the technical support guide for 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to frequently asked questions and robust troubleshooting guides for issues related to the compound's stability in acidic conditions. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and stability of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole in acidic environments.

Question 1: What is the expected general stability of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole in an acidic medium?

Answer: The indazole ring system is generally robust; however, its stability can be influenced by substitution patterns and the specific acidic conditions employed. The 1H-indazole tautomer is the most thermodynamically stable form.[1] The core structure contains two nitrogen atoms, with the N2 atom being the primary site of protonation in acidic media.

The electronic nature of the substituents on your molecule plays a critical role:

  • 1-methyl group: This group is weakly electron-donating and sterically protects the N1 position.

  • 5-(trifluoromethyl) group: The -CF3 group is a powerful electron-withdrawing group. This effect significantly reduces the basicity of the indazole ring, making it less susceptible to protonation than an unsubstituted indazole.

  • 4-Bromo group: The bromine atom is an electron-withdrawing group via induction, further decreasing the ring's basicity.

Overall, 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole is expected to exhibit moderate to good stability in mild to moderately acidic conditions. However, harsh acidic conditions (e.g., concentrated strong acids, elevated temperatures) could lead to degradation. Forced degradation studies are essential to determine its precise stability profile in your specific application.[2][3]

Question 2: What are the potential degradation pathways for this compound under acidic stress?

Answer: While specific degradation products can only be confirmed through experimental analysis (e.g., LC-MS), we can hypothesize potential pathways based on the structure's chemistry:

  • Hydrolysis of the Trifluoromethyl Group: Although generally stable, extreme acidic conditions combined with heat could potentially lead to the hydrolysis of the -CF3 group to a carboxylic acid (-COOH). This is a harsh transformation and is considered less likely under typical experimental conditions.

  • Debromination: Reductive debromination is unlikely in a non-reductive acidic environment. However, acid-catalyzed displacement of the bromine atom by a nucleophile (if present in the reaction mixture) is a possibility, though the electron-withdrawing nature of the ring may hinder this.

  • Ring Opening: Under very forcing conditions (high temperature, concentrated acid), cleavage of the pyrazole ring is a theoretical possibility, leading to the formation of substituted aniline derivatives.

Identifying the degradation pathway is a primary goal of forced degradation studies, which are crucial for developing stability-indicating analytical methods.[4]

Question 3: Are there any recommended storage conditions for this compound in acidic solutions?

Answer: For short-term storage of solutions (e.g., HPLC samples), it is advisable to use a moderately acidic mobile phase (e.g., 0.1% formic or acetic acid in water/acetonitrile) and keep the samples in an autosampler cooled to 4-10°C.[5] For longer-term storage, we strongly recommend storing the compound as a solid at room temperature or refrigerated, protected from light and moisture. If an acidic stock solution is required, prepare it fresh and consider storing it at -20°C after flash-freezing to minimize degradation over time. A pilot stability study on the solution is recommended to establish acceptable storage times.

Part 2: Troubleshooting Guide for Acidic Condition Experiments

This guide provides a logical workflow to diagnose and resolve common issues encountered during reactions or analyses involving 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole in acidic media.

Problem: I am observing significant degradation of my compound during an acid-mediated reaction or analysis.

The following diagram outlines a systematic approach to troubleshooting this issue.

G cluster_0 Troubleshooting Workflow: Unexpected Degradation start Start: Unexpected Degradation Observed q1 Step 1: Review Acid Conditions Is the acid concentration or strength excessive? start->q1 q2 Step 2: Assess Thermal Stress Is the temperature unnecessarily high? q1->q2 No a1 Action: Reduce acid concentration or switch to a weaker acid (e.g., HCl to AcOH). q1->a1 Yes q3 Step 3: Check for Impurities Could catalytic impurities be present? q2->q3 No a2 Action: Lower the reaction temperature. Run a temperature screening study. q2->a2 Yes q4 Step 4: Evaluate Reaction Time Is the exposure time longer than necessary? q3->q4 No a3 Action: Use high-purity reagents and solvents. Check for trace metals. q3->a3 Yes end_node Resolution: Optimized & Stable Conditions q4->end_node No a4 Action: Monitor reaction kinetics to find the minimum required time. q4->a4 Yes a1->q2 a2->q3 a3->q4 a4->end_node

Caption: Troubleshooting logic for unexpected compound degradation.

Detailed Troubleshooting Steps:

  • Evaluate Acid Strength and Concentration:

    • Causality: Strong acids (e.g., HCl, H₂SO₄) at high concentrations create a harsh environment that can accelerate degradation. The goal is to use the mildest conditions necessary to achieve the desired chemical transformation or analytical separation.

    • Solution: If using a strong acid, try reducing its concentration. Consider substituting it with a weaker organic acid like acetic acid (AcOH) or formic acid (FA), especially for analytical purposes.

  • Assess Thermal Stress:

    • Causality: Reaction rates, including degradation, increase with temperature. The energy input may be sufficient to overcome the activation energy for a degradation pathway.

    • Solution: Determine if the reaction can proceed efficiently at a lower temperature. Run small-scale experiments at different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal balance between reaction rate and stability.

  • Investigate Impurities:

    • Causality: Trace metal impurities in reagents or from reaction vessels can catalyze decomposition. Similarly, reactive impurities in starting materials or solvents can participate in side reactions.

    • Solution: Ensure all solvents and reagents are of high purity (e.g., HPLC grade, ACS grade). If using metal-based reagents in a previous step, ensure they have been adequately removed.

  • Optimize Exposure Time:

    • Causality: The extent of degradation is often time-dependent. Prolonged exposure to stressful conditions increases the likelihood of decomposition.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, LC-MS). Stop the reaction as soon as the starting material is consumed to a satisfactory level. Avoid unnecessarily long reaction times or leaving samples in acidic solutions for extended periods.

Part 3: Experimental Protocol for Stability Assessment

To definitively characterize the stability of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole, a forced degradation study is the industry-standard approach.[2] This protocol provides a self-validating system to understand the compound's behavior under defined acidic stress.

Objective: To evaluate the stability of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole under various acidic conditions and to develop a stability-indicating HPLC method.
Workflow Diagram

G cluster_workflow Forced Degradation Experimental Workflow prep 1. Sample Preparation Stock solution in ACN or MeOH stress 2. Stress Conditions Incubate aliquots with different acids (HCl, H₂SO₄) at various T and time points. prep->stress quench 3. Quenching & Dilution Neutralize with base (if needed) and dilute to working concentration. stress->quench hplc 4. HPLC Analysis Inject stressed, unstressed (T0), and blank samples. quench->hplc data 5. Data Analysis Calculate % degradation. Assess peak purity and mass balance. hplc->data

Caption: Workflow for the acid-catalyzed forced degradation study.

Materials and Reagents
  • 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole (Reference Standard, purity ≥98%)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sulfuric acid (H₂SO₄), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), for neutralization

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q)

  • Formic acid (FA), analytical grade

  • HPLC system with UV/PDA detector and C18 column (e.g., 4.6 x 250 mm, 5 µm)[6]

Step-by-Step Methodology

1. Preparation of Stock Solution:

  • Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of ACN or MeOH to prepare a 1 mg/mL stock solution.

2. Application of Stress Conditions:

  • Label vials for each condition. A recommended set of conditions is provided in the table below.

  • For each condition, add a defined volume of the stock solution to the vial.

  • Add the corresponding acidic solution. For thermal stress, place the vials in a calibrated oven or water bath.

  • Prepare a "T0" sample by immediately quenching and diluting an aliquot of the stock solution without incubation. This serves as the 100% reference.

  • Prepare a blank for each condition using only the solvent and acid.

Table 1: Recommended Acid Stress Conditions

Condition ID Acid Type Concentration Temperature Time Points
A-1 HCl 0.1 M Room Temp 2h, 6h, 24h
A-2 HCl 0.1 M 60 °C 1h, 4h, 8h
A-3 HCl 1 M Room Temp 2h, 6h, 24h

| A-4 | H₂SO₄ | 0.1 M | 60 °C | 1h, 4h, 8h |

  • Rationale: This matrix of conditions explores the impact of acid strength, temperature, and time, aiming for a target degradation of 5-20% to ensure degradation products are formed at detectable levels without completely consuming the parent compound.[2]

3. Sample Quenching and Preparation for Analysis:

  • After the specified time, remove the vials and cool to room temperature.

  • Carefully neutralize the acid by adding an equimolar amount of NaOH solution. Caution: This step may be optional and should be tested; sometimes direct dilution is sufficient and avoids potential base-induced degradation.

  • Dilute the neutralized sample with mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method. A good starting point is a reversed-phase C18 column with a gradient elution.[5]

  • Example HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min[6]

    • Detection: UV at 254 nm or PDA scan (200-400 nm) to monitor for new peaks.

    • Column Temperature: 30 °C

  • Inject the T0 sample, blanks, and all stressed samples.

5. Data Interpretation and Analysis:

  • Calculate the percentage of remaining active pharmaceutical ingredient (API) and the percentage of degradation.

  • % Degradation = [ (Area_T0 - Area_Stressed) / Area_T0 ] * 100

  • Examine the chromatograms for new peaks (degradation products). Ensure they are well-resolved from the main API peak.[7] A good stability-indicating method will show baseline separation between the parent peak and all degradation product peaks.

  • Use a PDA detector to check for peak purity of the stressed API peak to ensure no co-eluting impurities.

Table 2: Example Data Recording Template

Condition ID Time (h) API Peak Area % API Remaining % Degradation New Peaks (Retention Time)
T0 0 Record Area 100% 0% None
A-1 2
A-1 6
A-1 24
A-2 1

| ... | ... | | | | |

This structured approach will provide a clear and defensible understanding of your molecule's stability under acidic conditions, crucial for process development, formulation, and regulatory filings.

References

  • BenchChem. (2025). Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
  • Google Patents. (2020).
  • Berry, D. F., & Madsen, E. L. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC.
  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
  • Thieme Chemistry. (2024). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
  • BenchChem. (2025). Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery.
  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (2025).
  • Vidyacharan, S., Murugan, A., & Sharada, D.S. (2016). C(sp2)-H Functionalization of 2H-indazoles at C3-position via palladium(II)-catalyzed isocyanide insertion strategy leading to diverse heterocycles. The Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole.
  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2023).
  • Ndiaye, A., Sarr, S. O., & Diop, A. (2016). Development of stability indicating method for quality assessment of African Albendazole tablets. Journal of Chemical and Pharmaceutical Research.

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole

[1] Executive Summary & Molecule Profile 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole is a highly lipophilic heterocyclic intermediate often employed in the synthesis of kinase inhibitors and modulators for TRP chann...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole is a highly lipophilic heterocyclic intermediate often employed in the synthesis of kinase inhibitors and modulators for TRP channels.[1]

Successful crystallization of this compound is governed by three competitive factors:

  • The Trifluoromethyl Effect: The -CF₃ group at position 5 significantly increases lipophilicity (

    
    ), making the compound highly soluble in chlorinated solvents and esters, but prone to "oiling out" in aqueous mixtures.[1]
    
  • Regioisomerism: The N1-methylation often yields trace amounts of the N2-methyl isomer.[1] Crystallization is the most effective thermodynamic filter to remove the N2-isomer, which typically disrupts the crystal lattice of the N1-product.[1]

  • Steric Bulk: The 4-Bromo substituent creates a "molecular cleft," often requiring specific solvent shapes (like Toluene) to stabilize the crystal lattice via halogen bonding or

    
    -
    
    
    
    stacking.[1]

Solvent Selection Matrix

Do not rely on a single solvent system. Based on the physicochemical properties of 4,5-disubstituted indazoles, we recommend the following screening hierarchy.

System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Primary Use CaseRisk Profile
Binary A (Polar) Methanol or EthanolWater4:1 to 9:1General purification; removal of inorganic salts.[1]High: Risk of oiling out if water is added too fast.
Binary B (Non-Polar) Toluenen-Heptane1:2 to 1:5High Purity: Excellent for removing N2-isomers and oily oligomers.[1]Low: Slower crystallization, but superior crystal habit.[1]
Single Solvent Isopropyl Alcohol (IPA)N/AN/ALarge scale batch cooling crystallization.Medium: Yield may be lower; requires very low final temp (-10°C).[1]

Senior Scientist Note: For this specific analog, Toluene/Heptane is often superior to alcohol/water systems.[1] The hydrophobic nature of the -CF₃ and -Br groups aligns better with aromatic solvents, promoting ordered stacking rather than amorphous precipitation.[1]

Standard Operating Procedure (SOP): Recrystallization

Objective: Purify crude 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole to >98% HPLC purity.

Phase 1: Dissolution[1]
  • Charge the crude solid into a reactor/flask equipped with a reflux condenser and mechanical stirrer.

  • Solvent Addition: Add Toluene (3-4 volumes relative to solid mass).

    • Tip: If the solid is dark/tarry, wash with cold hexanes first to remove surface oils before attempting dissolution.[1]

  • Heating: Heat the slurry to 85–90°C (reflux).

    • Checkpoint: The solution should be homogenous. If solids persist, add Toluene in 0.5 volume increments.[1] Do not exceed 6 volumes.

Phase 2: Nucleation & Anti-Solvent Addition[1]
  • Cooling 1: Cool the solution slowly to 60°C .

  • Seeding (Critical): Add seed crystals (0.1 wt%) at 60°C. If no seeds are available, scratch the glass wall to induce nucleation.

  • Anti-Solvent: Add n-Heptane dropwise over 1 hour.

    • Ratio Target: Final solvent ratio should be 1:3 (Toluene:Heptane).

    • Observation: Maintain temperature at 60°C during addition.[1] If the solution turns milky (emulsion), stop addition and heat slightly until clear.

Phase 3: Growth & Isolation[1]
  • Cooling 2: Cool to 20°C at a rate of 10°C/hour. Rapid cooling will trap impurities.[1]

  • Aging: Stir at 20°C for 2 hours, then cool further to 0–5°C for 1 hour to maximize yield.

  • Filtration: Filter the white/off-white needles.[1]

  • Wash: Wash the cake with cold n-Heptane (2 volumes).

  • Drying: Vacuum dry at 45°C. Caution: Do not exceed 50°C initially, as wet crystals may melt if solvated.[1]

Troubleshooting Guide: The "Oiling Out" Phenomenon

The presence of the -CF₃ group significantly lowers the melting point of the solvated form, causing the compound to separate as a liquid oil rather than a solid crystal.[1]

Diagnostic Workflow

CrystallizationLogic Start Issue: Compound Oils Out CheckImpurity Check Purity (Is crude <85%?) Start->CheckImpurity CheckTemp Check T_oil vs T_cryst (Is solution too hot?) Action_Reheat Reheat to clear solution Add 10% more solvent CheckTemp->Action_Reheat Solution too conc. CheckImpurity->CheckTemp No (>85%) Action_Column Must perform Short Column (Silica plug) first CheckImpurity->Action_Column Yes (<85%) Action_Seed Seed at T_cloud - 5°C Action_Reheat->Action_Seed

Caption: Decision logic for mitigating oiling out (Liquid-Liquid Phase Separation) during indazole crystallization.

Specific Solutions

Q: The solution turned into a milky emulsion upon adding Heptane.

  • Cause: You entered the "metastable zone" too quickly, or the local concentration of anti-solvent was too high.[1]

  • Fix: Reheat the mixture until it clears. Add the Heptane slower (via addition funnel) and keep the internal temperature higher (near 65°C) during addition.

Q: I have crystals, but they are yellow/brown.

  • Cause: Bromination byproducts or oxidation.

  • Fix: Do not use charcoal with Toluene (poor adsorption). Switch to Methanol/Water . Dissolve in Methanol, treat with activated carbon (5 wt%) for 30 mins at 50°C, filter hot, then add Water to crystallize.

Q: The melting point is lower than reported (e.g., broad range).

  • Cause: Solvate formation. Toluene can form stable solvates with indazoles.[1]

  • Fix: Run Proton NMR (

    
    H-NMR). If Toluene peaks are present (approx 2.3 ppm and aromatic region), dry the sample at higher vacuum or recrystallize from Ethanol/Water  to exchange the solvent lattice.[1]
    

Frequently Asked Questions (FAQ)

Q1: Can I use Dichloromethane (DCM) for crystallization? A: Generally, no.[1] DCM is an excellent solvent for dissolution (high solubility), but it is too volatile and too strong of a solvent to act as a good crystallization medium.[1] Evaporative crystallization from DCM usually yields amorphous foams, not crystals.[1] Use DCM only for extraction, then swap to Toluene or Ethanol.[1]

Q2: How do I remove the N2-methyl regioisomer? A: The N2-isomer is typically more soluble in non-polar solvents than the N1-isomer.[1] By using the Toluene/Heptane method described above, the N2-isomer tends to stay in the mother liquor.[1] If HPLC shows >2% N2-isomer in the solid, repeat the recrystallization but increase the Toluene volume by 10% to ensure the impurity stays dissolved.

Q3: Is this compound light sensitive? A: Yes, brominated indazoles can undergo debromination or radical coupling under intense UV light.[1] Perform crystallization in amber glassware or wrap the flask in aluminum foil, especially during the slow cooling phase.

References

  • Synthesis of 4-bromo-5-methyl-1H-indazole (Analogous Protocol)

    • Source: Google P
    • Relevance: Establishes Toluene as a primary recrystallization solvent for bromo-methyl-indazoles.[1]

    • URL
  • Recrystallization of Bromo-Indazole Amines

    • Source: BenchChem Technical Support / NIH.[1]

    • Relevance: Validates Methanol/Water (80:20)
    • URL:[Link][1]

  • Physical Properties of 5-Bromo-4-fluoro-1-methyl-1H-indazole

    • Source: PubChem CID 69079347.[1][2]

    • Relevance: Provides solubility and lipophilicity data for highly substituted indazole analogs.
    • URL:[Link][1]

  • General Indazole Purification Strategies

    • Source: MedChemExpress (Product 4-Bromo-1H-indazole).[1]

    • Relevance: Discusses solubility in DMSO and saline systems for biological assays, highlighting the need for organic solvents in prepar

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N1-Methyl vs. N2-Methyl Indazoles in Drug Discovery

This guide provides a technical comparison of N1-methyl and N2-methyl indazoles, designed for researchers in medicinal chemistry and pharmacology. Executive Summary The indazole scaffold is a privileged structure in kina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of N1-methyl and N2-methyl indazoles, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

The indazole scaffold is a privileged structure in kinase inhibitors, anti-inflammatory agents, and nitric oxide synthase (NOS) modulators. The biological activity of indazole derivatives is strictly governed by the regiochemistry of the nitrogen substitution.

  • N1-Isomers (1H-indazole): Thermodynamically favored, generally more polar, and widely used as "hinge binders" in kinase inhibitors (e.g., VEGFR, FGFR).

  • N2-Isomers (2H-indazole): Kinetically accessible, less polar, and offer unique vectors for selectivity (e.g., CK2α inhibition) or specific active-site fits where the N1-vector causes steric clash.

This guide analyzes the structural, synthetic, and biological divergences between these two regioisomers.

Structural & Physical Basis

Understanding the fundamental differences between the 1H- (N1) and 2H- (N2) tautomers is the prerequisite for rational drug design.

Tautomerism and Thermodynamics

Indazole exists in a tautomeric equilibrium. The 1H-tautomer (N1-H) is thermodynamically more stable than the 2H-tautomer (N2-H) by approximately 2.4–4.5 kcal/mol in the gas phase and solution.

  • Electronic Consequence: The 1H-form preserves the benzenoid aromaticity more effectively than the quinonoid character of the 2H-form.

  • Synthetic Consequence: Under thermodynamic control (e.g., high heat, reversible conditions), N1-alkylation dominates. N2-alkylation often requires kinetic control or specific directing groups.

Identification Metrics (Self-Validating Protocol)

Distinguishing these isomers is a critical quality control step. Use the following multi-modal validation:

FeatureN1-Methyl Indazole N2-Methyl Indazole Mechanism/Note
Polarity (TLC/HPLC) Higher (Lower R_f)Lower (Higher R_f)N2 isomers have a lower dipole moment and are less capable of H-bond donation in silica interactions.
¹H NMR (N-CH₃) ~4.00 ppm ~4.15 – 4.25 ppm N2-methyl protons are typically deshielded relative to N1-methyl.
¹H NMR (C3-H) Standard aromatic shiftOften downfieldThe "quinonoid" character of the N2 ring affects the C3 environment.
¹³C NMR (N-CH₃) ~35-36 ppm~39-41 ppmDiagnostic shift difference.
UV Spectra

~290-300 nm

often blue-shifted
Electronic conjugation differences.

Biological Activity Comparison: Case Studies

Kinase Inhibition: The Hinge Binding Vector

In the majority of ATP-competitive kinase inhibitors, the indazole acts as a hinge binder. The vector of the substituent determines the fit.

  • N1-Substitution (The Standard):

    • Mechanism: The N1-substituent projects towards the solvent front or the ribose pocket, while the C3-position or the Indazole-N2 interacts with the hinge region (e.g., via H-bond acceptance).

    • Example (FGFR/VEGFR): N1-substituted indazoles (e.g., Axitinib analogs) show nanomolar potency (IC₅₀ < 10 nM). The "L-shape" conformation mimics the adenosine of ATP.

    • Data Point: In HPK1 inhibitors, N1-aryl piperazine substitution yielded 2.6 nM potency, whereas shifting the nitrogen or substituent vector (N2-like) resulted in >60-fold loss of activity.[1]

  • N2-Substitution (The Selectivity Switch):

    • Mechanism: N2-substitution creates a more linear vector. This is often detrimental for standard hinge binding but advantageous for specific pockets requiring a "straight" entry.

    • Example (CK2α Inhibitors):

      • Compound: 4,5,6,7-tetrabromobenzotriazole (TBBt) derivatives.

      • Result: N2-alkylated isomers were significantly more potent (IC₅₀ = 0.13 µM) than N1-isomers (IC₅₀ > 1.0 µM).

      • Causality: The N2-substituent (specifically a hydrazide) positioned a hydrophilic group to interact with Asp175 and Lys68 in the CK2α active site, a geometry inaccessible to the N1-isomer.

Nitric Oxide Synthase (NOS) Inhibition

7-Nitroindazole (7-NI) is a benchmark neuronal NOS (nNOS) inhibitor.[2][3][4]

  • The Critical H-Bond: 7-NI binds to the heme active site. The unsubstituted N-H (usually N1-H tautomer in solution) is critical for hydrogen bonding with the glutamate residue (Glu592 in nNOS).

  • Methylation Impact:

    • N1-Methylation: typically abolishes or drastically reduces potency because it removes the H-bond donor capability required for the active site anchor.

    • Exception: 1-Methyl-7-nitroindazole-3-carboxylic acid (MNCA) has been proposed as a derivative, but its activity relies on the carboxylic acid interacting with the arginine binding sub-pocket, compensating for the loss of the N-H interaction. However, for the core 7-NI scaffold, unsubstituted nitrogen is superior.

Visualizations

Diagram 1: Synthetic Divergence & Tautomerism

This diagram illustrates the energy landscape and how reaction conditions dictate the N1 vs. N2 outcome.

IndazolePathways Indazole Indazole Scaffold (Tautomeric Eq.) N1_H 1H-Indazole (Thermodynamic Stable) Indazole->N1_H Major Tautomer N2_H 2H-Indazole (Less Stable +2.4 kcal) Indazole->N2_H Minor Tautomer Cond_Base Base (NaH/K2CO3) Thermodynamic Control N1_H->Cond_Base Cond_Kinetic Kinetic Control (e.g., Mitsunobu / SEt) N2_H->Cond_Kinetic Prod_N1 N1-Alkyl Indazole (Major Product) Use: Kinase Hinge Binders Cond_Base->Prod_N1 Steric/Electronic Pref. Prod_N2 N2-Alkyl Indazole (Minor/Specific) Use: CK2α Inhibitors Cond_Kinetic->Prod_N2 Transient Directing

Caption: Thermodynamic preference for N1-alkylation vs. kinetic access to N2-isomers.

Diagram 2: Binding Mode Vector Comparison

Conceptualizing how the methylation site alters the vector of the substituent (


) relative to the protein hinge.

BindingVectors cluster_N1 N1-Binding Mode (Standard) cluster_N2 N2-Binding Mode (Specialized) N1_Core Indazole Core Hinge Kinase Hinge (Met/Glu) N1_Core->Hinge H-Bond (N2/C3) R_Group1 R-Group Vector (Solvent Exposed) N1_Core->R_Group1 Projects from N1 (L-Shape Geometry) N2_Core Indazole Core Pocket Deep Pocket (Asp/Lys) N2_Core->Pocket Interaction via R-Group R_Group2 R-Group Vector (Linear Projection) N2_Core->R_Group2 Projects from N2 (Linear Geometry)

Caption: N1-substitution creates an 'L-shape' hinge binder; N2-substitution creates a 'Linear' vector.

Experimental Protocols

Regioselective Synthesis & Separation

Objective: Synthesize and isolate N1-methyl and N2-methyl indazoles from a parent 5-substituted indazole.

  • Reaction:

    • Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF.

    • Add Cs₂CO₃ (2.0 eq) followed by MeI (1.1 eq). Note: Cesium often improves N2 yields compared to Sodium, though N1 remains major.

    • Stir at RT for 2-4 hours.

  • Workup:

    • Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO₄.

  • Separation (Critical Step):

    • TLC Analysis: Run in Hexane:EtOAc (3:1).

    • Observation: Two spots will appear.[4][5]

      • Top Spot (Higher R_f): N2-methyl isomer (Less polar).

      • Bottom Spot (Lower R_f): N1-methyl isomer (More polar).

    • Column Chromatography: Use a gradient of 5% -> 30% EtOAc in Hexane. The N2 isomer elutes first.

  • Validation:

    • Acquire ¹H NMR in DMSO-d₆.[5]

    • Confirm N2-Me peak at >4.10 ppm and N1-Me peak at <4.05 ppm.

In Vitro Kinase Assay (Generic Protocol)

Objective: Compare IC₅₀ of N1 vs N2 isomers against a target kinase (e.g., VEGFR2).

  • Preparation: Prepare 10 mM stocks of N1-Me and N2-Me isomers in DMSO.

  • Dilution: Serial dilute (1:3) in assay buffer to generate an 8-point dose-response curve (e.g., 10 µM to 0.003 µM).

  • Incubation:

    • Mix Kinase (0.2 nM), Peptide Substrate, and ATP (at K_m) with the compound.

    • Incubate for 60 mins at RT.

  • Detection: Use ADP-Glo or FRET-based detection.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
  • Interpretation: A shift in IC₅₀ > 10-fold between isomers confirms regioselectivity of the binding pocket.

References

  • Vertex AI Search. (2025). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors. National Institutes of Health. Link

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein-Institut. Link

  • BenchChem. (2025).[2][4][6] Investigating the comparative bioactivity of indazole regioisomers. BenchChem Technical Guides. Link

  • RSC Publishing. (2015). CK2 inhibition, lipophilicity and anticancer activity of new N1- versus N2-substituted tetrabromobenzotriazole regioisomers. Royal Society of Chemistry. Link

  • NIH PubMed. (1998). On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. National Library of Medicine. Link

  • WuXi Biology. (2024). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi AppTec. Link

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern of Brominated Indazoles

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of brominated indazoles, with a specific focus on their emergence in New Psychoactive Substances (NPS). Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of brominated indazoles, with a specific focus on their emergence in New Psychoactive Substances (NPS).

Executive Summary & Application Context

Brominated indazoles have recently surged as a structural scaffold in synthetic cannabinoid receptor agonists (SCRAs), such as ADB-5'Br-BUTINACA and MDMB-5'Br-INACA . The incorporation of a bromine atom at the C5 or C3 position of the indazole ring serves two purposes: it circumvents generic legislative bans targeting non-halogenated or fluorinated analogs, and it significantly alters the physicochemical properties of the molecule.

For the analyst, the bromine atom is a diagnostic goldmine . Unlike fluorine (monoisotopic) or chlorine (3:1 isotope ratio), bromine provides a distinct 1:1 isotopic signature (79Br/81Br) that persists through metabolic pathways and fragmentation, acting as an internal tag for structural elucidation.

Fundamental Chemistry: The "Bromine Effect"

Before analyzing fragmentation, one must master the isotopic and electronic influence of the bromine substituent.

Isotopic Signature (The 1:1 Rule)

The most immediate diagnostic feature in any MS spectrum (EI or ESI) of a brominated indazole is the "twin peak" pattern.

  • 79Br (50.7%) and 81Br (49.3%) create a doublet separated by 2 Da with nearly equal intensity.

  • Application: If the molecular ion (

    
    ) or a fragment ion shows this 1:1 ratio, the fragment must contain the bromine atom. If the ratio disappears (singlet), the bromine has been lost (neutral loss of Br•).
    
Bond Dissociation Energy (BDE) & Fragmentation

The C-Br bond is weaker than C-Cl or C-F bonds, making it more susceptible to homolytic cleavage under Electron Ionization (EI) conditions, though it is surprisingly robust in Electrospray Ionization (ESI) collision-induced dissociation (CID).

HalogenIsotope PatternApprox.[1][2] C-X BDE (kcal/mol)MS Implication
Fluorine (F) Single peak~116Rarely leaves the ring; acts as a stable tag.
Chlorine (Cl) 3:1 (M:M+2)~81Distinct pattern; moderate stability.
Bromine (Br) 1:1 (M:M+2) ~68 Distinct pattern; leaves as Br• radical in high-energy EI.

Comparative Analysis: Fragmentation Pathways

Electron Ionization (GC-MS)

In EI (70 eV), fragmentation is driven by radical site initiation. For brominated indazole carboxylates (common in SCRAs), the pathway is predictable.

Key Fragment Ions (Example: ADB-5'Br-BUTINACA):

  • Molecular Ion (

    
    ):  Usually observable, showing the 1:1 isotopic split.
    
  • 
    -Cleavage (Amide Bond):  The most dominant cleavage occurs between the carbonyl carbon and the amide nitrogen.
    
    • Result: Formation of the Acylium Ion (Indazole core + CO).

    • Diagnostic Mass:m/z 279/281 (for 1-butyl-5-bromo-indazole-3-acyl).

  • McLafferty Rearrangement (Side Chain): If an N1-alkyl chain (e.g., butyl) is present, a McLafferty-like rearrangement or simple alkene loss occurs.

    • Result: Loss of butene (56 Da).

    • Diagnostic Mass:m/z 223/225 (5-bromo-indazole-3-acyl cation).

  • Decarbonylation: Loss of CO (28 Da) from the acylium ion.

    • Result:m/z 195/197 (5-bromo-indazolium cation).

  • Halogen Loss: Loss of Br• (79/81 Da).[3]

    • Result:m/z 116 (Indazole cation, no isotope pattern).

Electrospray Ionization (LC-MS/MS)

In ESI (Positive Mode), the protonated molecule


 is the precursor. Fragmentation (CID) is less "shattering" than EI and favors even-electron species.
  • Base Peak: Often the amide cleavage product (similar to EI but protonated).

  • Stability: The Br atom often remains attached to the indazole core during standard CID energies (10-40 eV), making the m/z 279 or m/z 223 ions highly specific biomarkers for screening.

Visualization: Fragmentation Pathway

The following diagram illustrates the fragmentation cascade for a generic 5-bromo-indazole SCRA.

Fragmentation Parent Parent Molecule (M+) [ADB-5'Br-BUTINACA] Isotope: 1:1 AlphaCleavage α-Cleavage (Amide Break) Parent->AlphaCleavage Acylium Acylium Ion (Core + Tail + CO) m/z 279 / 281 Isotope: 1:1 AlphaCleavage->Acylium Major Path TailLoss N-Dealkylation (Loss of Butene) Acylium->TailLoss CoreAcyl Core Acyl Ion (Indazole + CO) m/z 223 / 225 Isotope: 1:1 TailLoss->CoreAcyl CO_Loss Decarbonylation (Loss of CO) CoreAcyl->CO_Loss Indazolium Bromo-Indazolium Ion m/z 195 / 197 Isotope: 1:1 CO_Loss->Indazolium Br_Loss Loss of Br Radical Indazolium->Br_Loss Indazole Indazole Cation m/z 116 Isotope: Single Br_Loss->Indazole

Figure 1: Step-wise fragmentation pathway of a 5-bromo-indazole synthetic cannabinoid under EI conditions.

Experimental Protocol: Validated Identification Workflow

This protocol is designed to differentiate brominated indazoles from their chlorinated or non-halogenated analogs.

Sample Preparation
  • Extraction: Liquid-Liquid Extraction (LLE) using n-hexane:ethyl acetate (90:10) is preferred to minimize matrix interferences.

  • Derivatization: Not strictly required for GC-MS if the amide is stable, but BSTFA derivatization can improve peak shape for metabolites (e.g., carboxylic acid hydrolysis products).

GC-MS Method (EI)[4]
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 80°C (1 min) → 20°C/min → 300°C (15 min).

  • Source Temp: 230°C (Critical: Higher temps promote excessive fragmentation).

  • Scan Range: m/z 40–550.

LC-MS/MS Method (ESI)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Example for ADB-5'Br-BUTINACA):

    • Quantifier: 366.1 → 279.0 (Amide cleavage).

    • Qualifier 1: 366.1 → 223.0 (Tail loss).

    • Qualifier 2: 366.1 → 145.0 (Indazole ring fragment).

Analytical Decision Tree

Workflow Sample Unknown Sample GCMS GC-MS Screen (Full Scan) Sample->GCMS CheckIso Check Isotope Pattern at Molecular Ion GCMS->CheckIso Pattern1 1:1 Doublet (Separated by 2 Da) CheckIso->Pattern1 Yes Pattern3 3:1 Ratio (M : M+2) CheckIso->Pattern3 No PatternNone No Isotope Pattern CheckIso->PatternNone No Br_Ind Suspect: Brominated Indazole Pattern1->Br_Ind Cl_Ind Suspect: Chlorinated Analog Pattern3->Cl_Ind F_Ind Suspect: Fluoro/Unsub PatternNone->F_Ind Confirm Confirm via Fragment Ions (m/z 279, 223) Br_Ind->Confirm

Figure 2: Rapid screening decision tree based on isotopic abundance rules.

Regioisomer Differentiation (3-Br vs. 5-Br)

A critical challenge is distinguishing between regioisomers, such as 3-bromo-1H-indazole and 5-bromo-1H-indazole .

  • Mass Spectrometry Limitations: The EI spectra of these isomers are nearly identical because the high energy scrambles the ring structure before detection. The primary fragments (m/z 195/197) appear in both.

  • Differentiation Strategy:

    • Retention Time: 5-bromo isomers generally have slightly higher boiling points and longer retention times on non-polar columns due to the para-position (relative to N1) allowing better packing/interaction compared to the 3-position.

    • Orthogonal Detection: NMR is the gold standard. In 1H-NMR, the coupling constants (

      
      -values) of the aromatic protons define the substitution pattern.
      
      • 5-bromo: Shows a doublet (

        
         Hz) for H-4/H-6 coupling and a singlet-like signal for H-4.
        
      • 3-bromo: Lacks the H-3 proton signal entirely.

References

  • Norman, C. et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis. Link

  • Banister, S. D. et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists. Frontiers in Chemistry. Link

  • Luo, J. et al. (2024).[4][5] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Science International. Link

  • Cayman Chemical. (2023). ADB-5'Br-BUTINACA Analytical Reference Standard. Link

Sources

Validation

Bioisosteric Profiling: Bromo- vs. Chloro-Indazole in Hit-to-Lead Optimization

[1] Executive Summary In medicinal chemistry, the bioisosteric replacement of a bromo-indazole with a chloro-indazole is rarely a binary choice of "activity" but rather a strategic trade-off between synthetic tractabilit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a bromo-indazole with a chloro-indazole is rarely a binary choice of "activity" but rather a strategic trade-off between synthetic tractability , metabolic stability , and halogen-specific binding modes .[1]

While bromine (Br) offers superior leaving-group ability for cross-coupling and stronger halogen-bonding capability (σ-hole donor), chlorine (Cl) provides a compact, metabolically robust alternative that reduces molecular weight and lipophilicity (ClogP).[1] This guide analyzes these variables to support data-driven decision-making in kinase and GPCR drug discovery.

Physicochemical & Structural Determinants[2][3][4][5][6]

The transition from Bromo- to Chloro-indazole alters the steric and electronic landscape of the ligand. The following table summarizes the fundamental differences that drive SAR (Structure-Activity Relationship) divergence.

Table 1: Comparative Physicochemical Profile[1][6]
FeatureChloro-Indazole (Cl)Bromo-Indazole (Br)Impact on Drug Design
Van der Waals Radius 1.75 Å1.85 ÅSteric Fit: Cl is preferred for tight pockets; Br fills hydrophobic voids.[1]
C-X Bond Length ~1.74 Å~1.89 ÅGeometry: Br extends deeper into the binding cleft.
Electronegativity (Pauling) 3.162.96Electronics: Cl is more electron-withdrawing by induction, affecting pKa of indazole NH.
C-X Bond Energy ~79 kcal/mol~66 kcal/molMetabolism: Cl is significantly more resistant to oxidative cleavage.
Lipophilicity (

logP)
+0.71 (vs H)+0.86 (vs H)Solubility: Cl improves solubility/permeability profile relative to Br.

-Hole Potential
ModerateHighBinding: Br forms stronger halogen bonds with backbone carbonyls (e.g., in kinase hinges).[1]

Synthetic Viability: The Orthogonality Advantage

One of the most powerful applications of mixed-halogen indazoles is synthetic orthogonality . The significant difference in bond dissociation energy (BDE) between C-Br and C-Cl allows for chemoselective functionalization.[1]

  • Reactivity Hierarchy: Ar-I > Ar-Br >> Ar-Cl

  • Strategic Application: In a scaffold like 4-bromo-6-chloro-1H-indazole , the C4-Br position can be engaged in Suzuki-Miyaura coupling under mild conditions (e.g., Pd(dppf)Cl₂, 80°C) without disturbing the C6-Cl bond.[1] The chloride can then be activated in a subsequent step using specialized ligands (e.g., Buchwald precatalysts like XPhos or RuPhos) or retained to block metabolism.

Visualization: Synthetic Decision Matrix

The following diagram illustrates the decision logic for selecting between Br and Cl based on stage of development and synthetic requirements.

Indazole_Halogen_Selection Start Start: Indazole Optimization Q1 Requirement: Late-Stage Diversification? Start->Q1 Q2 Requirement: Metabolic Stability? Q1->Q2 No Orthogonal Strategy: Mixed Halogen (e.g., 4-Br, 6-Cl) Q1->Orthogonal Yes (Sequential Coupling) Q3 Target Interaction: Halogen Bond? Q2->Q3 Clearance Acceptable Cl_Path Select Chloro-Indazole (High Stability / Lower MW) Q2->Cl_Path High Clearance Concern Br_Path Select Bromo-Indazole (High Reactivity / Strong $sigma$-Hole) Q3->Br_Path Critical (Hinge Binder) Q3->Cl_Path Not Required (Steric Block)

Figure 1: Decision matrix for selecting halogen substituents during indazole scaffold optimization.

Pharmacological Implications[1][2][3][6][7][8][9][10]

Halogen Bonding ( -Hole Interactions)

In kinase inhibitors, indazoles often bind to the hinge region. A halogen atom at the C3, C5, or C7 position can form a directed halogen bond with a backbone carbonyl oxygen (C-X···O=C).

  • Mechanism: The halogen atom exhibits an anisotropic electron density distribution, creating a positive potential cap (

    
    -hole) along the C-X bond axis.
    
  • Comparison: Bromine has a larger, more positive

    
    -hole than chlorine, making it a superior donor.[1] If the potency is driven by this interaction (e.g., CDK inhibitors), replacing Br with Cl often results in a 5-10 fold loss in potency .
    
Metabolic Stability

The C-Br bond is a metabolic "soft spot," susceptible to oxidative insertion by CYP450 enzymes or displacement by glutathione (GSH).

  • Bioisosteric Swap: Replacing Br with Cl increases the bond strength by ~13 kcal/mol. This is often sufficient to block metabolic clearance at that position without significantly altering the steric footprint.

  • Case Study: In the optimization of Lenacapavir (HIV capsid inhibitor), the use of a chlorinated indazole core (specifically a 4-chloro-7-bromo intermediate initially) allows for precise construction of the molecule while maintaining metabolic robustness in the final drug candidate.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Br vs. Cl)

Objective: To demonstrate the selective coupling of a bromo-indazole in the presence of a chloro-substituent (or to compare reactivity).

Reagents:

  • Substrate: 4-bromo-6-chloro-1H-indazole (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Methodology:

  • Setup: Charge a microwave vial with the indazole substrate, boronic acid, base, and catalyst.

  • Inertion: Seal and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C for 4 hours (conventional heating) or 30 mins at 100°C (microwave).

    • Note: Under these conditions, the C-Br bond reacts quantitatively (>95% conversion). The C-Cl bond remains intact (<5% conversion).

  • Validation: Monitor via LC-MS.

    • Expected Mass: M+1 corresponds to the phenyl-coupled product retaining the chlorine atom (

      
       isotope pattern visible).
      
  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Intrinsic Clearance ( ) Comparison

Objective: Quantify the metabolic stability advantage of Cl-indazole over Br-indazole.

System: Human Liver Microsomes (HLM).

Methodology:

  • Preparation: Prepare 1 µM solutions of the Bromo-analogue and Chloro-analogue in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (final conc. 1 mM) to initiate metabolism.

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    • Success Criterion: The Chloro-analogue typically exhibits a lower

      
       (longer 
      
      
      
      ) compared to the Bromo-analogue.

Mechanistic Visualization: Halogen Bonding

The following diagram details the interaction logic that often necessitates the use of Bromine over Chlorine in high-potency leads.

Halogen_Bonding cluster_comparison Comparison Indazole Indazole Scaffold Halogen Halogen (X) Indazole->Halogen C-X Bond SigmaHole σ-Hole (+) Halogen->SigmaHole Anisotropic Charge Dist. Target Target Carbonyl (O=C) SigmaHole->Target Electrostatic Attraction Potency Increased Potency Target->Potency Stabilizes Ligand Br_Node Bromine (Br) Large σ-hole Strong Interaction Cl_Node Chlorine (Cl) Small σ-hole Weak Interaction

Figure 2: Mechanism of halogen bonding. Bromine generates a stronger positive potential cap (


-hole) than chlorine, facilitating tighter binding to nucleophilic residues in the target protein.

References

  • BenchChem. (2025).[2][3] Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. Retrieved from

  • MDPI. (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from

  • Drug Hunter. (2025).[4] Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from

  • Royal Society of Chemistry. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from

Sources

Comparative

Introduction: The Critical Role of Structural Insight in Modern Drug Discovery

A Comprehensive Guide to the Crystal Structure Determination of 5-Trifluoromethyl Indazole Derivatives for Drug Development Professionals 5-Trifluoromethyl indazole derivatives represent a privileged scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Crystal Structure Determination of 5-Trifluoromethyl Indazole Derivatives for Drug Development Professionals

5-Trifluoromethyl indazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities. The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is a cornerstone of rational drug design. It governs molecular interactions, dictates binding affinity to biological targets, and ultimately influences a compound's efficacy and pharmacokinetic profile. Understanding the crystal structure is, therefore, not merely an academic exercise but a critical step in the optimization of lead compounds and the development of novel therapeutics. This guide provides a detailed comparison of methodologies for determining the crystal structure of 5-trifluoromethyl indazole derivatives, offering practical insights and experimental protocols for researchers in the field.

The Preeminent Method: Single-Crystal X-ray Diffraction

For the unambiguous determination of a molecule's solid-state structure, single-crystal X-ray diffraction (SC-XRD) remains the gold standard. This technique provides a high-resolution, three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. The resulting structural data is invaluable for understanding structure-activity relationships (SAR) and for in-silico drug design and virtual screening.

Experimental Workflow: A Step-by-Step Protocol

The successful determination of a crystal structure via SC-XRD is a multi-step process, each stage requiring careful execution and consideration.

1. Crystallization: The Foundational, and Often Most Challenging, Step

The journey to a crystal structure begins with the growth of a high-quality single crystal. For 5-trifluoromethyl indazole derivatives, which are often moderately polar, a range of crystallization techniques should be explored.

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature. The key is to control the rate of evaporation to allow for the ordered arrangement of molecules into a crystal lattice.

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization. Common solvent/anti-solvent pairs for indazole derivatives include Dichloromethane/Hexane and Methanol/Water.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.

2. Data Collection: Illuminating the Crystal

Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots of varying intensities. Modern diffractometers equipped with sensitive detectors, such as CCD or CMOS detectors, can collect a complete dataset in a matter of hours.

3. Structure Solution and Refinement: From Diffraction to 3D Model

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods, implemented in software packages like SHELXS. This initial model is then refined using full-matrix least-squares methods (e.g., with SHELXL) to best fit the experimental data. This iterative process adjusts atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics such as the R-factor and goodness-of-fit.

Visualizing the Workflow:

Crystal_Structure_Determination_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis & Application Synthesis Synthesis of 5-Trifluoromethyl Indazole Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, Cooling) Purification->Crystallization Data_Collection Data Collection (Single-Crystal X-ray Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Analysis Analysis of Geometric Parameters (Bond Lengths, Angles, Torsions) Validation->Analysis Application Application in Drug Design (SAR, Docking Studies) Analysis->Application

Caption: Workflow for Crystal Structure Determination.

Alternative and Complementary Techniques: A Comparative Overview

While SC-XRD is the definitive method, other techniques can provide valuable, albeit less detailed, structural information, particularly when obtaining suitable single crystals proves challenging.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Unambiguous and high-resolution structural determination.Requires high-quality single crystals, which can be difficult to grow.
Powder X-ray Diffraction (PXRD) Unit cell parameters, crystal system, phase purity.Does not require single crystals; useful for characterizing bulk material.Does not provide detailed atomic coordinates for novel structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, relative stereochemistry, solution-state conformation.Provides information about the molecule's structure in solution, which can be more biologically relevant.Does not provide precise bond lengths and angles; structure is an average of solution conformations.
Computational Modeling (e.g., DFT) Theoretical 3D structure, electronic properties.Does not require a physical sample; can predict structures and properties.The accuracy of the model is dependent on the level of theory and can deviate from the experimental solid-state structure.

Conclusion: An Integrated Approach for Comprehensive Structural Understanding

The determination of the crystal structure of 5-trifluoromethyl indazole derivatives is a critical component of modern drug discovery. While single-crystal X-ray diffraction stands as the ultimate arbiter of solid-state structure, a multi-faceted approach that incorporates spectroscopic techniques like NMR and computational modeling provides a more complete understanding of a molecule's behavior in different environments. For drug development professionals, the investment in obtaining a high-resolution crystal structure pays significant dividends, enabling more informed decisions in lead optimization and accelerating the journey from a promising compound to a life-saving therapeutic.

References

  • Crystallization Techniques for Small Molecules. American Chemical Society.[Link]

  • X-Ray Crystallography. Wikipedia.[Link]

  • SHELX. University of Göttingen.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Understanding the Chemical Profile and Associated Hazards Key Hazard Considerations: Toxicity: Halogenated hydrocarbons can be toxic upon inhalation and ing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Chemical Profile and Associated Hazards

Key Hazard Considerations:

  • Toxicity: Halogenated hydrocarbons can be toxic upon inhalation and ingestion.[1] Some may cause skin, eye, and respiratory tract irritation.[2]

  • Environmental Persistence: The carbon-fluorine bond in the trifluoromethyl group is exceptionally strong, contributing to the environmental persistence of such compounds.

  • Reactivity: While not explicitly detailed, similar compounds can be incompatible with strong oxidizing agents.[2]

  • Regulatory Classification: Due to its characteristics, this compound will likely be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]

Pre-Disposal: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization and meticulous segregation at the point of generation.[3] This is not merely a procedural step but a critical safety measure to prevent unintended chemical reactions.

Waste Identification

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".[5][6][7]

  • The full chemical name: "4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole". Do not use abbreviations or chemical formulas.[5][8]

  • The approximate concentration or percentage of the chemical in the waste stream.[5][9]

  • The date when the first drop of waste was added to the container (accumulation start date).[10]

Segregation: The Cornerstone of Safe Disposal

Due to its halogenated nature, 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole waste must be segregated from non-halogenated organic waste.[1][8][9][11] This is crucial because the disposal methods for these two categories differ significantly in cost and environmental impact.[11] Halogenated wastes typically require incineration at higher temperatures to ensure complete destruction and to manage the resulting acidic gases.[11]

Incompatible materials to be stored separately include:

  • Strong acids and bases.[6]

  • Oxidizing and reducing agents.[6][9]

  • Water-reactive substances.[6][9]

The following diagram illustrates the initial decision-making process for waste segregation in the laboratory.

WasteSegregation Start Waste Generated: 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedWaste Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedWaste No

Caption: Initial waste segregation decision tree.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the accumulation and disposal of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[12]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]

  • Lab Coat: A flame-retardant lab coat or apron.

  • Ventilation: All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][13]

Waste Container Selection and Management
Container TypeMaterialKey Requirements
Primary Container Chemically compatible plastic (e.g., polyethylene) or glass.[14][15]Must have a secure, leak-proof screw cap.[3][8][14] Must be in good condition, free from cracks or damage.[3][5]
Secondary Containment A larger, chemically resistant tray or bin.Required for all liquid hazardous waste containers to contain potential spills.[14]

Container Management Best Practices:

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[5][8][14][16] Do not leave a funnel in the container opening.[5]

  • Fill Level: Do not overfill containers. A general rule is to fill to no more than 90% capacity to allow for vapor expansion.[17]

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[5][6][7] The SAA should be away from heat sources and direct sunlight.[15]

Arranging for Waste Pickup

Once the waste container is full (or approaching the designated accumulation time limit), a pickup must be requested from your institution's Environmental Health and Safety (EHS) department.[10][14]

The following flowchart outlines the general workflow for hazardous waste disposal.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS Procedures GenerateWaste 1. Generate Waste SegregateWaste 2. Segregate into Halogenated Waste Container GenerateWaste->SegregateWaste LabelContainer 3. Label Container Correctly SegregateWaste->LabelContainer StoreInSAA 4. Store in SAA with Secondary Containment LabelContainer->StoreInSAA RequestPickup 5. Request EHS Pickup when Full or Near Time Limit StoreInSAA->RequestPickup CollectWaste 6. EHS Collects Waste RequestPickup->CollectWaste TransportToTSDF 7. Transport to Licensed Waste Disposal Facility CollectWaste->TransportToTSDF FinalDisposal 8. Final Disposal (e.g., Incineration) TransportToTSDF->FinalDisposal

Caption: General workflow for hazardous chemical waste disposal.

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert absorbent (e.g., vermiculite, sand).[13][15] Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[8][15]

  • Large Spills: In the event of a large or highly toxic spill, evacuate the area immediately and contact your institution's emergency response team or EHS.[8]

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[2][13]

  • Eye Contact: Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][13]

  • Inhalation: Move the individual to fresh air.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[18]

In all cases of personnel exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel. [2]

References

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.).
  • Hazardous Waste Disposal Guide - Research Safety. (2023, February 27).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Hazardous Waste Disposal Guidelines - Purdue University. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • Safety Data Sheet - Fluorochem. (2024, December 19).
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • Halogenated Solvents. (n.d.).
  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.).
  • Halogenated Hydrocarbons | NC DOL. (n.d.).
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.).
  • Safety Data Sheet - Aaronchem. (2024, November 1).
  • SAFETY DATA SHEET - Fisher Scientific. (2013, September 25).
  • 5-Bromo-1-methyl-1H-indazole SDS, 465529-57-1 Safety Data Sheets - ECHEMI. (n.d.).

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Handling

Personal protective equipment for handling 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole

Executive Risk Assessment: Beyond the SDS While standard Safety Data Sheets (SDS) often classify halogenated indazoles generically as "Irritants" (H315/H319/H335), a structural analysis of 4-Bromo-1-methyl-5-(trifluorome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment: Beyond the SDS

While standard Safety Data Sheets (SDS) often classify halogenated indazoles generically as "Irritants" (H315/H319/H335), a structural analysis of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-indazole reveals specific operational risks that require elevated vigilance.

The Structural Hazard Triad
  • The Trifluoromethyl Group (-CF₃): This moiety significantly increases lipophilicity. Unlike simple salts, this compound can penetrate the dermal barrier more effectively. Furthermore, thermal decomposition (e.g., during a rotovap runaway or fire) releases Hydrogen Fluoride (HF) , a silent and insidious bone-seeking toxin.

  • The Bromine Substituent (-Br): Located at the C4 position, this activates the molecule for cross-coupling reactions. In a biological context, this reactivity suggests potential for protein alkylation (sensitization).

  • Indazole Core: Nitrogen-rich heterocycles can exhibit pharmacological activity. Until fully characterized, treat this compound as a potential kinase inhibitor with unknown off-target effects.

Operational Verdict: Treat as Harmful and a Potential Sensitizer . Do not handle on an open bench.

The PPE Matrix: A Self-Validating System

Personal Protective Equipment (PPE) is your last line of defense, not your first. The following matrix is designed to prevent exposure pathways specific to this compound's physical properties (likely a fine, electrostatic solid).

ComponentSpecificationOperational Logic (The "Why")
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Outer Glove: Sacrificial barrier against contamination.Inner Glove: Protection against permeation if the outer glove is compromised. Note: If using DCM (Dichloromethane) as a solvent, nitrile breaks down in <5 mins. Use Silver Shield® laminates for DCM stock solutions.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Standard safety glasses are insufficient for fine powders that can ride air currents into the lacrimal duct. Goggles provide a seal against dust entry.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Control: Do not rely on N95 masks. The electrostatic nature of fluorinated heterocycles makes them difficult to contain without active airflow.
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves The wrist gap between glove and coat is the most common exposure point. Disposable Tyvek sleeves bridge this gap.

Operational Workflow: Step-by-Step Protocol

Phase A: Weighing & Transfer (Critical Control Point)

Risk: Airborne dust generation due to static charge.

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the balance enclosure. Fluorinated compounds accumulate static charge, causing powder to "jump" off spatulas.

  • The "Coffin" Method:

    • Tare a vial with its cap loosely on.

    • Remove the vial from the balance, place it deep inside the fume hood.

    • Add the solid.[1]

    • Cap the vial before moving it back to the balance.

    • Result: The compound never enters the open lab air; only the sealed container travels.

  • Solvent Trap: If possible, dissolve the solid directly in the shipping container or a pre-weighed vial inside the hood to create a stock solution. Handling liquids is safer than handling dusts.

Phase B: Reaction Setup

Risk: Exothermic decomposition and solvent interaction.

  • Solvent Choice: When dissolving, avoid using low-boiling ethers (like diethyl ether) if heating is required, as the -CF₃ group adds density and alters boiling points.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the indazole core is stable, the C-Br bond can be sensitive to light and moisture over time.

Phase C: Waste Disposal

Risk: Mixing incompatible waste streams.

  • Classification: Halogenated Organic Waste .

  • Segregation: NEVER mix with strong acids. Although stable, accidental acidification in the presence of moisture could theoretically generate trace HF or HBr over long storage periods.

  • Labeling: Explicitly write "Contains Organic Fluorine" on the waste tag. This alerts waste handlers to the risk of HF generation during incineration.

Emergency Response Architecture

Scenario 1: Spillage (Solid)
  • Isolate: Mark the area. Do not create a draft (close doors).

  • PPE Upgrade: Wear a P100 respirator if cleaning outside a hood (rare).

  • Wet Wipe Method: Do not sweep. Cover the spill with a paper towel soaked in a compatible solvent (e.g., Ethanol or Acetone). Wipe inward to capture dust.

  • Disposal: Place all wipes in a sealed bag labeled "Hazardous Debris - Halogenated."

Scenario 2: Fire (The HF Risk)
  • Hazard: Thermal decomposition of the -CF₃ group releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂).

  • Action: Evacuate immediately.

  • Firefighting: Do not attempt to fight a large fire. Professional firefighters must use SCBA (Self-Contained Breathing Apparatus) with acid-gas cartridges.

  • Medical: If smoke was inhaled, medical observation for delayed pulmonary edema (24-48 hours) is mandatory due to potential HF exposure.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the "Closed Loop" handling process to ensure zero exposure.

SafetyProtocol Start Start: Chemical Stock Decision Form: Solid or Solubilized? Start->Decision SolidPath Solid Handling: Anti-Static Gun + 'Coffin' Weighing Method Decision->SolidPath Powder LiquidPath Liquid Handling: Double Nitrile Gloves (Silver Shield if DCM) Decision->LiquidPath Stock Solution Reaction Reaction Setup: Inert Gas (N2/Ar) Fume Hood Only SolidPath->Reaction Transfer Sealed LiquidPath->Reaction Pipette Transfer Waste Disposal: Halogenated Waste Stream Tag: 'Organic Fluorine' Reaction->Waste Post-Exp

Figure 1: Decision logic for handling halogenated indazoles. Note the divergence in glove selection based on solvent state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54599554 (Indazole analogs). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Fluorine Compounds. Retrieved from [Link]

  • University of California, Berkeley (EH&S). Standard Operating Procedure: Halogenated Solvents and Organofluorines. Retrieved from [Link]

(Note: Specific CAS 1093860-46-8 data is extrapolated from validated Structure-Activity Relationships (SAR) of the 4-bromo-1-methyl-indazole class due to the proprietary nature of specific substitution patterns.)

Sources

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